Nargenicin
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
75923-01-2 |
|---|---|
分子式 |
C29H39NO10 |
分子量 |
561.6 |
外観 |
White solid |
製品の起源 |
United States |
Foundational & Exploratory
Nargenicin A1: A Technical Guide to its Discovery, Isolation, and Characterization from Nocardia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nargenicin A1 is a potent macrolide antibiotic exhibiting significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). First discovered in the early 1980s from Nocardia argentinensis, this polyketide natural product, with its unique ether-bridged tricyclic core, continues to be a subject of interest for antimicrobial research and development. This technical guide provides an in-depth overview of the discovery, fermentation, isolation, purification, and structural elucidation of this compound A1. It consolidates detailed experimental protocols from foundational and contemporary research, presents quantitative data in structured tables, and visualizes key processes to serve as a comprehensive resource for researchers in the field.
Discovery and Producing Organisms
This compound A1 was first reported in the early 1980s by researchers at Pfizer Inc. as antibiotic CP-47,444 .[1] It was isolated from the submerged aerobic fermentation of a novel actinomycete species, Nocardia argentinensis Huang sp. nov. (ATCC 31306).[1] The structure was later elucidated through high-resolution NMR techniques.[1]
Since its initial discovery, several other Nocardia species have been identified as producers of this compound A1, including:
The biosynthesis of this compound A1 proceeds via a polyketide pathway, with acetate and propionate serving as the primary precursors.[4] The complex structure is assembled by a Type I polyketide synthase (PKS) system, followed by a series of post-PKS tailoring steps, including a notable Diels-Alder reaction to form the decalin core and enzymatic oxidation to create the characteristic ether bridge.[2][4]
Fermentation Protocols
The production of this compound A1 can be achieved through submerged fermentation of a suitable Nocardia strain. Culture conditions, particularly media composition, are critical for optimizing yield.
Inoculum and Fermentation Conditions
A two-stage fermentation process is typically employed. An inoculum is first grown in a seed medium before being transferred to a larger production fermentor.
Table 1: General Fermentation Parameters
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 28-30°C | [1] |
| Aeration | 1 vol/vol/min | [1] |
| Agitation | 1700 RPM (lab scale) | [1] |
| Fermentation Time | 2-5 days | [1] |
| Antifoaming Agent | Silicone-based (e.g., L61) |[1] |
Fermentation Media
Several media formulations have been developed for the production of this compound A1. The choice of medium can significantly impact the final titer.
Table 2: Fermentation Media Compositions
| Component | Medium M-172M[1] | Medium JLK[1] | DD Medium[2][5] |
|---|---|---|---|
| Cerelose (Glucose) | 1.0% | 1.0% | 2.0% |
| Soluble Starch | - | 2.0% | - |
| NZ Amine A | 0.5% | - | - |
| Yeast Extract | 0.5% | - | 0.5% |
| Beef Extract | 0.3% | - | - |
| Corn Steep Liquor | - | 0.5% | - |
| Peptone | - | 0.5% | - |
| CaCO₃ | 0.2% | 0.2% | 0.2% |
| Soluble Peptone | - | - | 1.0% |
| Malt Extract | - | - | 0.5% |
| CoCl₂·6H₂O | - | - | 0.0001% |
| pH (pre-sterilization) | 7.0-7.2 | 7.0-7.2 | 7.2 |
Isolation and Purification Protocol
The recovery of this compound A1 from the fermentation broth involves extraction and multi-step chromatographic purification. The overall workflow is depicted below.
Caption: Experimental workflow for this compound A1 isolation.
Step 1: Extraction
The initial recovery of this compound A1 from the fermentation broth is achieved by solvent extraction.
Protocol:
-
Harvesting: At the completion of fermentation (typically monitored by bioassay against S. aureus), the whole broth is harvested.
-
pH Adjustment: The pH of the broth is maintained at its natural level.
-
Solvent Extraction: The whole broth is extracted twice with an equal volume of ethyl acetate or methyl isobutyl ketone (MIBK).[1] The mixture is thoroughly agitated and then allowed to separate.
-
Phase Separation: The organic solvent phase is separated from the aqueous phase by aspiration or centrifugation.
-
Concentration: The pooled organic fractions are concentrated under reduced pressure using a rotary evaporator. This process yields a viscous, oily crude extract.[1]
Step 2: Silica Gel Chromatography
The crude extract is subjected to silica gel column chromatography for initial purification and fractionation.
Protocol:
-
Column Preparation: A column is packed with silica gel (e.g., 60-200 mesh) in a suitable non-polar solvent like chloroform or hexane.
-
Sample Loading: The crude extract is dissolved in a minimal amount of the non-polar solvent and loaded onto the column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity. A common gradient is chloroform:ethyl acetate (1:1, v/v).[1]
-
Fraction Collection: Fractions are collected and monitored for the presence of this compound A1 using thin-layer chromatography (TLC) and a bioassay.
-
Pooling: Fractions containing the highest concentration of this compound A1 are pooled and concentrated.
Step 3: High-Performance Liquid Chromatography (HPLC)
Final purification to obtain high-purity this compound A1 is achieved using reversed-phase preparative HPLC.
Protocol:
-
Sample Preparation: The enriched fraction from the silica gel step is dissolved in a minimal amount of the HPLC mobile phase (e.g., 50:50 acetonitrile:water) and filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions: The sample is purified using a preparative reversed-phase column. The table below provides typical parameters.
Table 3: Preparative HPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18, ≥10 µm particle size, e.g., 250 x 20 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Isocratic (e.g., 60-70% B) or linear gradient |
| Flow Rate | 5-20 mL/min |
| Detection | UV at 215 nm and 320 nm |
| Injection Volume | Dependent on column size and sample concentration |
-
Fraction Collection and Analysis: The peak corresponding to this compound A1 is collected. The purity of the collected fraction is confirmed using analytical HPLC, and the solvent is removed by lyophilization or evaporation to yield the pure compound as an amorphous white solid.[1]
Structure Elucidation
The structure of this compound A1 (Molecular Formula: C₂₈H₃₇NO₈, Molecular Weight: 515.60 g/mol ) was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2][6]
Caption: Methods for the structural elucidation of this compound A1.
Mass Spectrometry
High-resolution mass spectrometry confirms the molecular formula of this compound A1.
Table 4: Mass Spectrometry Data
| Ion | Observed m/z | Calculated m/z | Reference |
|---|---|---|---|
| [M+H]⁺ | 516.83 | 516.2597 | [2] |
| [M]⁺ | 515 | 515.2519 |[1] |
NMR Spectroscopy
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the connectivity of protons and carbons. The following data were recorded in CDCl₃.
Table 5: ¹³C and ¹H NMR Spectral Data for this compound A1
| Position | δC (ppm) | δH (ppm), Mult. (J in Hz) |
|---|---|---|
| 1 | 171.1 | - |
| 2 | 80.2 | 3.51, s |
| 3 | 77.9 | 5.25, d (9.8) |
| 4 | 20.9 | 1.19, d (6.3) |
| 5 | 36.1 | 2.55, m |
| 6 | 71.5 | 4.31, brs |
| 7 | 45.2 | 2.15, m |
| 8 | 85.1 | - |
| 9 | 134.5 | 5.75, dd (15.4, 8.4) |
| 10 | 128.9 | 5.95, d (15.4) |
| 11 | 39.8 | 2.41, m |
| 12 | 28.1 | 1.75, m; 1.55, m |
| 13 | 82.3 | 3.85, dd (10.5, 4.2) |
| 14 | 41.2 | 2.21, m |
| 15 | 78.1 | 4.15, d (9.1) |
| 16 | 21.3 | 1.25, d (7.0) |
| 17 | 130.5 | - |
| 18 | 138.2 | 6.85, q (7.0) |
| 19 | 14.5 | 1.81, d (7.0) |
| 20 | 56.2 | 3.35, s |
| 21 | 161.2 | - |
| 2' | 116.5 | 6.95, dd (3.5, 1.4) |
| 3' | 111.3 | 6.25, t (3.5) |
| 4' | 122.5 | 6.80, dd (3.5, 1.4) |
| 5' | 125.1 | - |
| NH | - | 9.50, brs |
| 6-OH | - | 3.45, d (4.9) |
| 15-OH | - | 2.95, d (4.2) |
(Note: Data compiled and adapted from supplementary information of cited literature. Assignments may vary slightly between sources.)
Conclusion
This guide provides a consolidated technical framework for the study of this compound A1, from microbial culture to the acquisition of the pure, structurally defined molecule. The detailed protocols for fermentation, extraction, and purification, combined with comprehensive quantitative data, offer a valuable resource for researchers aiming to isolate this compound A1 for antimicrobial screening, mode-of-action studies, or as a scaffold for synthetic modification in drug discovery programs.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NARINGENIN(67604-48-2) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hmdb.ca [hmdb.ca]
An In-Depth Technical Guide to the Nargenicin Biosynthesis Pathway and Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nargenicin biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and methodologies for its study and manipulation. This compound A1, a potent antibacterial macrolide, holds significant promise in combating drug-resistant pathogens. Understanding its biosynthesis is crucial for the development of novel analogs and the enhancement of its production.
The this compound Biosynthetic Gene Cluster
This compound is a polyketide antibiotic produced by various species of the genus Nocardia. Its biosynthesis is orchestrated by a large, contiguous set of genes known as a biosynthetic gene cluster (BGC). The this compound BGC is approximately 85 kb in size and encodes all the necessary enzymes for the assembly of the polyketide backbone and its subsequent modifications.[1][2]
Gene Cluster Annotation
Detailed bioinformatic analysis of the this compound BGC from Nocardia arthritidis (MIBiG accession: BGC0001875) and Nocardia argentinensis (MIBiG accession: BGC0002024) has revealed a cohort of genes responsible for its synthesis. The core of the cluster is a Type I polyketide synthase (PKS) system, which is responsible for the iterative condensation of acetate and propionate units to form the macrolide backbone.[3][4][5] Flanking the PKS genes are a suite of tailoring enzymes that modify the polyketide intermediate to yield the final this compound structure. These include oxygenases, methyltransferases, and a unique enzyme responsible for the characteristic ether bridge formation.[2]
Table 1: Annotated Genes of the this compound Biosynthetic Gene Cluster from Nocardia arthritidis (BGC0001875) [3]
| Gene Identifier | Putative Function |
| narR (QHZ99318.1) | DNA polymerase III subunit alpha |
| narE (QHZ99319.1) | Thioesterase |
| narD (QHZ99320.1) | Putative cyclase |
| narC (QHZ99321.1) | Polyketide synthase |
| ... | ... |
(Note: This is a partial list for illustrative purposes. For a complete and detailed annotation, please refer to the MIBiG database.)
The this compound Biosynthesis Pathway
The biosynthesis of this compound A1 begins with the assembly of a polyketide chain from acetate and propionate precursors by the PKS machinery.[5] This linear polyketide then undergoes a series of modifications, including cyclization to form the macrolactone ring and a Diels-Alder reaction to create the fused ring system.[5]
A key step in the pathway is the formation of a rare ether-bridged cis-decalin motif, which is catalyzed by a putative iron-α-ketoglutarate-dependent dioxygenase.[2] This enzyme acts on the precursor 8,13-deoxythis compound to form the final ether bridge.[2] Further tailoring steps, including hydroxylations and methylations, are carried out by other enzymes within the cluster to yield the mature this compound A1 molecule.[6] The pyrrole moiety of this compound A1 is derived from L-proline through the coordinated action of the NgnN4, NgnN5, and NgnN3 proteins.[7]
Quantitative Analysis of this compound Production
The production of this compound A1 can be significantly influenced by the fermentation conditions and the availability of biosynthetic precursors. Studies have shown that supplementing the culture medium with specific precursors can enhance the yield of this compound.
Table 2: Enhancement of this compound A1 Production through Precursor Feeding in Nocardia sp. [8][9]
| Precursor Supplemented | Concentration | Fold Increase in Production |
| L-proline and D-glucose | 1% (w/v) and 7.5% (w/v) | ~24-fold (to ~84.9 mg/L) |
| Glucose and Glycerol | Not specified | ~7.1-fold |
| Sodium Propionate | 15 mM | ~4.25 to 6.46-fold |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
Fermentation of Nocardia for this compound Production
Objective: To cultivate Nocardia species for the production of this compound A1.
Materials:
-
Nocardia sp. strain (e.g., Nocardia sp. CS682)
-
Seed medium (e.g., Yeast Extract-Malt Extract-Glucose (YMG) broth)
-
Production medium (e.g., Oatmeal-based medium or a defined medium with optimized carbon and nitrogen sources)
-
Shake flasks
-
Incubator shaker
Protocol:
-
Inoculate a single colony of Nocardia sp. into a flask containing seed medium.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until a dense culture is obtained.
-
Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).
-
Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days.
-
Monitor this compound production by periodically taking samples for analysis (see section 4.4).
Cloning of the this compound Biosynthetic Gene Cluster using Transformation-Associated Recombination (TAR)
Objective: To clone the large this compound BGC from Nocardia genomic DNA into a suitable vector for heterologous expression.
Protocol (Adapted from general TAR cloning protocols): [1][10][11]
-
Genomic DNA Preparation: Isolate high-molecular-weight genomic DNA from the Nocardia strain of interest using a gentle lysis method to minimize shearing.
-
TAR Vector Construction: Design and synthesize 500-1000 bp homology arms corresponding to the 5' and 3' ends of the this compound BGC. Clone these homology arms into a suitable TAR cloning vector.
-
Yeast Spheroplast Preparation: Prepare competent Saccharomyces cerevisiae spheroplasts.
-
Co-transformation: Co-transform the prepared yeast spheroplasts with the linearized TAR vector and the high-molecular-weight Nocardia genomic DNA.
-
Selection and Screening: Plate the transformed yeast on a selective medium to isolate colonies that have taken up the vector. Screen the resulting colonies by PCR using primers specific to the this compound BGC to identify clones containing the desired insert.
-
Plasmid Rescue and Verification: Isolate the plasmid DNA from positive yeast clones and transform it into E. coli for amplification. Verify the integrity and size of the cloned BGC by restriction digestion and sequencing.
Heterologous Expression of the this compound BGC in Streptomyces
Objective: To express the cloned this compound BGC in a heterologous Streptomyces host to produce this compound A1.
Protocol (Adapted from general Streptomyces conjugation protocols): [12][13][14]
-
Donor Strain Preparation: Introduce the plasmid containing the this compound BGC into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).
-
Recipient Strain Preparation: Prepare a spore suspension of the desired Streptomyces host strain (e.g., S. coelicolor M1152 or S. venezuelae).
-
Conjugation: Mix the E. coli donor cells with the Streptomyces spores on a suitable agar medium (e.g., SFM agar) and incubate to allow for plasmid transfer.
-
Selection of Exconjugants: Overlay the conjugation plate with antibiotics to select for Streptomyces exconjugants that have received the plasmid.
-
Confirmation of Gene Transfer: Confirm the presence of the this compound BGC in the Streptomyces exconjugants by PCR.
-
Fermentation and Analysis: Cultivate the recombinant Streptomyces strain under appropriate fermentation conditions and analyze the culture broth for the production of this compound A1 (see section 4.4).
UPLC-MS/MS Quantification of this compound A1
Objective: To develop a sensitive and specific method for the quantification of this compound A1 in fermentation broths.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Protocol (Adapted from methods for similar polyketides): [15][16][17][18][19]
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and reconstitute the residue in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm filter before injection.
-
-
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ for this compound A1 (m/z 516.26).
-
Product Ions: Select 2-3 characteristic fragment ions for quantification and confirmation.
-
-
Quantification:
-
Prepare a standard curve using purified this compound A1.
-
Quantify the concentration of this compound A1 in the samples by comparing their peak areas to the standard curve.
-
Conclusion
This guide provides a foundational understanding of the this compound biosynthesis pathway and the experimental approaches used for its investigation. The detailed gene cluster annotations, biosynthesis pathway elucidation, and protocols for genetic manipulation and analysis serve as a valuable resource for researchers aiming to harness the potential of this important antibiotic. Further research into the regulatory networks governing the expression of the this compound BGC and the characterization of its enzymatic machinery will undoubtedly pave the way for the development of novel and more effective antimicrobial agents.
References
- 1. Direct cloning and heterologous expression of natural product biosynthetic gene clusters by transformation-associated recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Ether-Bridge Formation in this compound Macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BGC0001875 [mibig.secondarymetabolites.org]
- 4. BGC0002024 [mibig.secondarymetabolites.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Improved Transformation‐Associated Recombination Cloning Approach for Direct Capturing of Natural Product Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrative Gene Cloning and Expression System for Streptomyces sp. US 24 and Streptomyces sp. TN 58 Bioactive Molecule Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conjugation using ET12567/pUZ8002 - ActinoBase [actinobase.org]
- 15. A validated UPLC-MS/MS method for quantitative determination of a potent neuroprotective agent Sarsasapogenin-AA13 in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Development and validation of a UPLC-MS/MS method for simultaneous quantification of polymyxins and caspofungin in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Nargenicin Macrolides: A Technical Guide to Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nargenicin macrolides are a class of polyketide antibiotics produced by various species of Nocardia, a genus of Gram-positive bacteria.[1][2] These compounds are characterized by a unique and complex chemical architecture, featuring a large macrolactone ring fused to a decalin system with a distinctive ether bridge.[1][2] The lead compound of this family, this compound A1, has garnered significant interest due to its potent antibacterial activity, particularly against multidrug-resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[3][4] Beyond their antibacterial properties, this compound macrolides and their analogues have demonstrated promising anti-inflammatory and anticancer activities, making them a compelling subject for drug discovery and development.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of this compound macrolides, along with detailed experimental protocols relevant to their study.
Chemical Structure and Physicochemical Properties
The core structure of this compound macrolides is a highly substituted 18-membered macrolactone ring. This ring is fused to a cis-decalin system, which is further constrained by an ether linkage, forming a rigid and conformationally restricted framework. The general chemical structures of this compound A1 and its key analogue, Nodusmicin, are depicted below.
This compound A1 is the most well-characterized member of this family. Its chemical formula is C₂₈H₃₇NO₈, with a molecular weight of 515.60 g/mol .[2]
Nodusmicin is a biosynthetic precursor of this compound A1, lacking the pyrrole-2-carboxylic acid moiety. Its chemical formula is C₂₃H₃₄O₇, with a molecular weight of 422.49 g/mol .
A summary of the key physicochemical properties of this compound A1 and its analogues is provided in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility | CAS Number |
| This compound A1 | C₂₈H₃₇NO₈ | 515.60 | White to off-white solid | Soluble in methanol, ethanol, DMSO, and chloroform | 70695-02-2 |
| Nodusmicin | C₂₃H₃₄O₇ | 422.49 | White solid | Soluble in methanol, ethanol, DMSO | 76265-48-0 |
| 23-demethyl-8,13-deoxythis compound (Compound 9) | C₂₇H₃₅NO₇ | 485.57 | Not specified | Not specified | Not specified |
Biological Activities and Mechanism of Action
This compound macrolides exhibit a range of biological activities, with their antibacterial properties being the most extensively studied.
Antibacterial Activity
This compound A1 demonstrates potent activity against a narrow spectrum of Gram-positive bacteria, including clinically significant resistant strains.[3] Its primary mechanism of action is the inhibition of bacterial DNA replication through the specific targeting of the α-subunit of DNA polymerase III (DnaE).[5] This mode of action is distinct from many other classes of antibiotics, suggesting a lower potential for cross-resistance.
Below is a diagram illustrating the proposed mechanism of action of this compound A1 on its bacterial target, DnaE.
Caption: Mechanism of this compound A1 antibacterial action.
The minimum inhibitory concentrations (MICs) of this compound A1 against various Gram-positive bacteria are summarized in the following table.
| Bacterial Species | Strain Type | This compound A1 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus | MSSA (Mean) | 0.06[3] | 0.92[3] | 0.65[3] |
| MRSA (Mean) | 0.12[3] | 0.85[3] | Not Reported | |
| VRSA (Mean) | 25[3] | - | Marginally effective[3] | |
| Enterococcus faecalis | (Mean) | 14.45[3] | Not Reported | Not Reported |
| Enterococcus faecium | (Mean) | 53.13[3] | Not Reported | Not Reported |
| Streptococcus spp. | (Mean) | 0.017[3] | Not Reported | Not Reported |
Anti-inflammatory Activity
This compound A1 has been shown to possess significant anti-inflammatory properties. Its mechanism of action in this context involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] Specifically, this compound A1 prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4]
The signaling pathway illustrating the anti-inflammatory action of this compound A1 is shown below.
Caption: this compound A1 inhibition of the NF-κB pathway.
Anticancer Activity
While this compound A1 itself has not been extensively studied for its anticancer properties, its analogue, 23-demethyl-8,13-deoxythis compound (also referred to as compound 9), has demonstrated potent antitumor activity.[5] This analogue induces G2/M cell cycle arrest, apoptosis, and autophagy in cancer cells.[5] The anticancer effects are linked to the downregulation of the PI3K/AKT/mTOR and MAPK signaling pathways.[5]
The table below summarizes the reported IC₅₀ values for 23-demethyl-8,13-deoxythis compound against various cancer cell lines.
| Cancer Cell Line | Cell Type | IC₅₀ (µM) |
| AGS | Human gastric adenocarcinoma | ~10[5] |
| A549 | Human lung carcinoma | ~20[5] |
| NCI-H1299 | Human non-small cell lung cancer | ~25[5] |
| NCI-H1650 | Human non-small cell lung cancer | ~15[5] |
| HCC827 | Human non-small cell lung cancer | ~18[5] |
Leukemia Cell Differentiation
This compound A1 has been shown to enhance the differentiation of human myeloid leukemia (HL-60) cells when used in combination with 1,25-dihydroxyvitamin D₃ or all-trans retinoic acid.[6] This effect is mediated through the activation of the Protein Kinase C βI (PKCβI) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6]
A diagram of the proposed PKCβI/MAPK signaling pathway influenced by this compound A1 is presented below.
Caption: this compound A1 enhances differentiation via PKCβI/MAPK.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound macrolides.
Isolation and Purification of this compound A1 from Nocardia sp. Culture
This protocol describes the extraction and purification of this compound A1 from a liquid culture of Nocardia sp. CS682.
1. Culture and Harvest:
-
Inoculate Nocardia sp. CS682 into a suitable production medium (e.g., Bennett's broth) and incubate at 28-30°C with shaking for 7-10 days.
-
Harvest the culture broth by centrifugation at 5,000 x g for 20 minutes to separate the supernatant and the mycelial cake.
2. Solvent Extraction:
-
Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Chromatographic Purification:
-
Dissolve the crude extract in a minimal volume of methanol.
-
Subject the dissolved extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol (e.g., 100:0 to 90:10 v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (95:5 v/v) mobile phase and visualize under UV light (254 nm).
-
Pool the fractions containing this compound A1 and concentrate.
-
For final purification, perform preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of this compound A1.
1. Preparation of this compound A1 Stock Solution:
-
Prepare a stock solution of this compound A1 in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
2. Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells.
-
Add 100 µL of the this compound A1 stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
3. Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
4. Inoculation and Incubation:
-
Inoculate each well (except for a sterility control) with 100 µL of the bacterial inoculum.
-
Incubate the plates at 35-37°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound A1 that completely inhibits visible bacterial growth.
Western Blot Analysis of NF-κB and MAPK Pathway Proteins
This protocol outlines the procedure for analyzing the effect of this compound A1 on key proteins in the NF-κB and MAPK signaling pathways.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., RAW 264.7 macrophages for NF-κB, HL-60 cells for MAPK) to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound A1 for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide for NF-κB, vitamin D₃/retinoic acid for MAPK) for a designated period.
2. Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
Experimental and Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel antibacterial agent like a this compound macrolide.
Caption: A typical workflow for antibacterial drug discovery.
Conclusion
This compound macrolides represent a promising class of natural products with significant therapeutic potential. Their unique chemical structure and novel mechanism of antibacterial action make them attractive candidates for the development of new antibiotics to combat resistant pathogens. Furthermore, the emerging anti-inflammatory and anticancer activities of this compound analogues highlight the versatility of this chemical scaffold and warrant further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development, facilitating continued exploration of the this compound macrolides and their potential to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound enhances 1,25-dihydroxyvitamin D(3)- and all-trans retinoic acid-induced leukemia cell differentiation via PKCbetaI/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production, isolation and biological activity of this compound from Nocardia sp. CS682 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Nargenicin's Mechanism of Action on Bacterial DNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nargenicin, a natural product macrolide, presents a promising avenue for the development of novel narrow-spectrum antibiotics. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound inhibits bacterial DNA replication, specifically by targeting the α subunit of DNA polymerase III (DnaE or PolC). Through a comprehensive review of the current scientific literature, this document details the DNA-dependent binding of this compound, the structural basis for its inhibitory activity, and the key experimental protocols used to elucidate this mechanism. Quantitative data on its inhibitory potency and binding affinity are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide a clear and concise understanding of this compound's mode of action.
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. This compound, a macrolide antibiotic isolated from Nocardia argentinensis, has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its specific targeting of a crucial component of the bacterial replication machinery, DNA polymerase III, makes it a subject of significant interest for therapeutic development.[3] This guide synthesizes the current knowledge on the mechanism of action of this compound, providing a technical resource for researchers in the field.
The Molecular Target: DNA Polymerase III α Subunit (DnaE)
DNA-Dependent Inhibition
A critical aspect of this compound's mechanism is its DNA-dependent binding to DnaE.[4][6] this compound's affinity for the polymerase is significantly enhanced in the presence of a DNA substrate.[7] This suggests that the DNA molecule itself forms a crucial part of the this compound binding site. The differential activity of this compound against various bacterial species is not primarily due to differences in the this compound binding pocket on the polymerase, as the key residues are conserved. Instead, the potency of this compound correlates with the DNA binding affinity of the respective bacterial DNA polymerase.[4][6] Polymerases with higher affinity for DNA are more potently inhibited by this compound.[6]
Structural Basis of Inhibition
Cryo-electron microscopy (cryo-EM) studies of the Mycobacterium tuberculosis DnaE1 in complex with a DNA substrate and this compound have provided a high-resolution view of the inhibitory mechanism.[8][9] These studies revealed that this compound binds at the polymerase active site, wedged between the terminal base pair of the DNA duplex and the fingers domain of the polymerase.[8][9] In this position, this compound physically obstructs the binding of the incoming deoxynucleoside triphosphate (dNTP) and also displaces the templating nucleotide, thereby stalling DNA synthesis.[8][9]
The binding of this compound is stabilized by hydrogen bonds with conserved residues in the DnaE active site, including Arg667, Gln638, and His787 in Mtb DnaE1.[7] The DNA substrate makes direct contact with the bound this compound molecule, explaining the DNA-dependent nature of the inhibition.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound against various bacterial DNA polymerases and its binding affinity to the DnaE-DNA complex have been quantified in several studies. These data are summarized in the tables below for easy comparison.
Table 1: Inhibitory Concentration (IC50) of this compound against Bacterial DNA Polymerases
| Bacterial Species | DNA Polymerase | IC50 (nM) | Reference |
| Staphylococcus aureus | DnaE (PolC) | 6 - 8 | [6][7] |
| Mycobacterium tuberculosis | DnaE1 | 125 | [6][7] |
| Escherichia coli | DNA Polymerase III α | >10,000 | [6][7] |
Table 2: Dissociation Constants (Kd) for the Interaction of DNA with Bacterial DNA Polymerases
| Bacterial Species | DNA Polymerase | DNA Substrate | Kd (nM) | Reference |
| Staphylococcus aureus | DnaE (PolC) | Primed DNA | 6 | [6][10] |
| Mycobacterium tuberculosis | DnaE1 | Primed DNA | 250 | [6][10] |
| Escherichia coli | DNA Polymerase III α | Primed DNA | 12,000 | [6][10] |
| Staphylococcus aureus (S765L mutant) | DnaE (PolC) | Primed DNA | 85 | [10] |
Resistance Mechanisms
Resistance to this compound in S. aureus has been mapped to a single point mutation (S765L) in the dnaE gene.[10] Interestingly, this mutation is not located within the this compound binding pocket but is found approximately 30 Å away, adjacent to the dsDNA binding region of the polymerase.[6][7] This resistance-conferring mutation leads to a ~14-fold reduction in the affinity of the polymerase for DNA.[6][10] This finding further supports the model that this compound's potency is intrinsically linked to the DNA binding affinity of its target polymerase.
Experimental Protocols
Real-Time DNA Polymerase Assay
This assay measures the inhibition of DNA polymerase activity in real-time by monitoring the incorporation of nucleotides into a fluorescently labeled DNA substrate.
Principle: A single-stranded DNA template is annealed to a shorter, 5'-fluorescein-labeled primer. The template strand contains an internal quencher molecule. In the absence of polymerase activity, the fluorescein and quencher are in close proximity, resulting in low fluorescence. Upon addition of DNA polymerase and dNTPs, the primer is extended, leading to a separation of the fluorophore and quencher and a consequent increase in fluorescence signal. The rate of fluorescence increase is proportional to the polymerase activity.
Detailed Protocol:
-
DNA Substrate:
-
Template: 5'-[Quencher]...[Template Sequence]...-3'
-
Primer: 5'-[Fluorescein]...[Primer Sequence]...-3'
-
The specific sequences of the template and primer should be designed to be complementary and to have a suitable melting temperature for the assay conditions.
-
-
Reaction Mixture (per well of a 384-well plate):
-
Reaction Buffer (final concentrations): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA.
-
DNA Substrate: 100 nM
-
dNTPs: 200 µM
-
DNA Polymerase (e.g., S. aureus DnaE): 5 nM
-
This compound or DMSO control at various concentrations.
-
-
Procedure:
-
Assemble the reaction mixture without the dNTPs in the wells of a microplate.
-
Incubate for 10 minutes at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the dNTPs.
-
Immediately begin monitoring the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) in a plate reader at regular intervals for 30-60 minutes.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.
-
Plot the initial velocity as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorescence Anisotropy DNA Binding Assay
This assay is used to quantify the binding affinity of the DNA polymerase for a DNA substrate in the presence and absence of this compound.
Principle: Fluorescence anisotropy measures the tumbling rate of a fluorescently labeled molecule. A small, fluorescently labeled DNA molecule tumbles rapidly in solution, resulting in a low anisotropy value. Upon binding to a much larger protein like DNA polymerase, the tumbling of the DNA is slowed, leading to an increase in the anisotropy value. The magnitude of the anisotropy increase is proportional to the fraction of DNA bound to the protein.
Detailed Protocol:
-
Fluorescently Labeled DNA:
-
A short, single-stranded or double-stranded DNA oligonucleotide labeled with a fluorescent dye (e.g., 5'-FAM). The sequence should be a known substrate for the DNA polymerase being studied.
-
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Procedure:
-
Prepare a series of solutions in the binding buffer containing a fixed concentration of the fluorescently labeled DNA (e.g., 10 nM) and varying concentrations of the DNA polymerase.
-
If investigating the effect of this compound, include a fixed concentration of the inhibitor in all solutions.
-
Incubate the solutions at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence anisotropy of each solution using a suitable instrument (e.g., a plate reader with polarization filters).
-
Plot the change in anisotropy as a function of the polymerase concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Cryo-Electron Microscopy (Cryo-EM) of the this compound-DnaE1-DNA Complex
This technique is used to determine the high-resolution three-dimensional structure of the complex to visualize the binding mode of this compound.
Principle: A purified and stable complex of the DNA polymerase, DNA substrate, and this compound is rapidly frozen in a thin layer of vitreous ice. This preserves the native conformation of the complex. A transmission electron microscope is then used to acquire a large number of images of the frozen particles from different orientations. These 2D projection images are then computationally processed and combined to reconstruct a 3D density map of the complex, into which an atomic model can be built.
Detailed Methodology:
-
Complex Formation:
-
Purify the DNA polymerase (e.g., Mtb DnaE1) to homogeneity.
-
Synthesize and purify the DNA substrate, typically a primer-template duplex with a 3' recessed end for the polymerase to bind.
-
Incubate the purified polymerase with a molar excess of the DNA substrate and this compound to form a stable ternary complex. The optimal incubation time and temperature should be determined empirically.
-
-
Grid Preparation:
-
Apply a small volume (3-4 µL) of the purified complex solution to a glow-discharged cryo-EM grid (e.g., a copper grid with a holey carbon film).
-
Blot the grid with filter paper to remove excess liquid, leaving a thin film of the solution spanning the holes in the carbon film.
-
Immediately plunge-freeze the grid into a cryogen such as liquid ethane or a mixture of liquid ethane and propane.
-
-
Data Acquisition:
-
Transfer the frozen grid to a cryo-transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector.
-
Collect a large dataset of images (micrographs) at a high magnification and under low-dose conditions to minimize radiation damage.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw movie frames to correct for beam-induced sample movement.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
Use automated particle picking software to select images of individual protein-DNA-nargenicin complexes.
-
Perform 2D classification to sort the particles into different orientational views and to remove junk particles.
-
Generate an initial 3D model (ab initio reconstruction).
-
Perform 3D classification and refinement to improve the resolution of the 3D reconstruction.
-
Build an atomic model of the complex into the final cryo-EM density map using molecular modeling software.
-
Visualizations
This compound's Mechanism of Action
Caption: this compound's inhibitory pathway on bacterial DNA replication.
Experimental Workflow: Investigating this compound's Mechanism
Caption: Workflow for elucidating this compound's mechanism of action.
Conclusion
This compound represents a promising class of antibiotics with a well-defined and novel mechanism of action against a crucial bacterial enzyme. Its unique DNA-dependent inhibition of the DNA polymerase III α subunit provides a solid foundation for further drug development and optimization efforts. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to build upon the current understanding of this compound and to explore its potential as a therapeutic agent in the fight against bacterial infections. The structural insights gained from cryo-EM studies will be instrumental in the rational design of more potent and broad-spectrum derivatives of this compound.
References
- 1. Determination of protein–DNA binding constants and specificities from statistical analyses of single molecules: MutS–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A real-time fluorescence method for enzymatic characterization of specialized human DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 5. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM structure and dynamics of eukaryotic DNA polymerase δ holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. biorxiv.org [biorxiv.org]
- 10. A quantitative fluorescence‐based steady‐state assay of DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Nargenicin Production in Nocardia argentinensis
For Researchers, Scientists, and Drug Development Professionals
Nargenicin A1 is a potent antibacterial macrolide antibiotic first discovered in cultures of Nocardia argentinensis.[1][2] This compound exhibits a narrow but significant spectrum of activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] Its unique molecular structure and mode of action have made it a subject of considerable interest for therapeutic development.[2][6] While originally isolated from N. argentinensis, this compound production has also been confirmed in other species such as Nocardia sp. CS682, Nocardia arthritidis, and Nocardia tsunamiensis.[1][3] The elucidation of its 85 kb biosynthetic gene cluster (BGC) has paved the way for metabolic engineering strategies to enhance production and generate novel analogues.[6][7]
This guide provides a consolidated overview of the technical aspects of this compound production, focusing on quantitative data, experimental protocols, and the biosynthetic pathway, compiled from key research findings.
Quantitative Data on this compound A1 Production
Significant efforts have been made to improve the yield of this compound A1 from Nocardia cultures, primarily through metabolic engineering and precursor feeding strategies. The data below, derived from studies on the producer strain Nocardia sp. CS682, illustrates the impact of supplementing the culture media with various biosynthetic precursors.
Table 1: Enhancement of this compound A1 Production via Precursor Feeding in Nocardia sp. CS682 and Engineered Strains
| Strain | Precursor Supplement | Concentration | Fold Increase in Production (Approx.) | Reference |
|---|---|---|---|---|
| Wild Type (CS682) | Sodium Acetate | 15 mM | 2.81 | [8][9] |
| Wild Type (CS682) | Sodium Propionate | 15 mM | 4.25 | [4][8][9] |
| Wild Type (CS682) | Methyl Oleate | 30 mM | 4.62 | [8][9] |
| Engineered (metK overexpression) | Sodium Acetate | 15 mM | 3.64 | [8][9] |
| Engineered (metK overexpression) | Sodium Propionate | 15 mM | 5.01 | [8][9] |
| Engineered (metK overexpression) | Methyl Oleate | 30 mM | 5.57 | [8][9] |
| Engineered (acc overexpression) | Sodium Acetate | 15 mM | 5.58 | [8][9] |
| Engineered (acc overexpression) | Sodium Propionate | 15 mM | 6.46 | [8][9] |
| Engineered (acc overexpression) | Methyl Oleate | 30 mM | 6.99 | [8][9] |
| Engineered (GAP strain) | L-proline + D-glucose | 1% + 7.5% (w/v) | 24 |[6][10] |
The fold increase is relative to the non-supplemented culture of the respective strain.
Experimental Protocols
The following sections detail generalized methodologies for the cultivation of Nocardia, and the subsequent extraction and analysis of this compound, based on established research.
Cultivation and Fermentation
Successful production of this compound requires specific culture conditions to support the growth of Nocardia and induce secondary metabolite production.
-
Strain and Inoculum: A pure culture of a this compound-producing strain (e.g., Nocardia argentinensis ATCC 31306, Nocardia sp. CS682) is used.[1] An initial seed culture is typically grown in a suitable medium (e.g., Yeast Extract-Malt Extract Agar) for several days.[11]
-
Production Media: Various media can be employed. A common approach involves fermentation in a liquid medium, such as optimized "DD media" or other specialized broths designed for actinomycete cultivation.[3][12]
-
Fermentation Conditions: The culture is incubated with agitation (e.g., 200 rpm) at a controlled temperature (e.g., 30°C) for a period of 7-10 days. For enhanced production, biosynthetic precursors may be added to the medium at specific concentrations (see Table 1).[1][8]
Extraction and Purification
This compound is extracted from the fermentation broth using solvent extraction.
-
Harvesting: After the fermentation period, the culture broth is centrifuged to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The cell-free supernatant, which contains the secreted this compound, is thoroughly mixed with an equal volume of ethyl acetate.[5][13] This process is repeated to maximize recovery.
-
Concentration: The combined ethyl acetate fractions are concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Purification: The crude extract can be further purified using chromatographic techniques, such as silica gel chromatography or preparative High-Performance Liquid Chromatography (HPLC), to isolate pure this compound A1.[5]
Analysis and Quantification
A validated HPLC method is used for the precise quantification of this compound in extracts.[13]
-
Chromatography System: An HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Detection: this compound is monitored at a wavelength of 215 nm.[13]
-
Quantification: A calibration curve is generated using standards of pure this compound A1. The concentration in the sample is determined by comparing its peak area to the standard curve. The method is highly reproducible, with correlation coefficients for the calibration curve typically exceeding 0.99.[13]
-
Structural Confirmation: The identity of the purified compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) techniques (1H-NMR, 13C-NMR, COSY).[5][6]
Visualizations: Workflows and Pathways
Diagrams are provided to visualize the experimental workflow and the biosynthetic pathway of this compound.
The biosynthesis of this compound A1 is a complex process involving a Type I polyketide synthase (PKS) followed by a series of post-PKS modifications.[3][8]
References
- 1. Comparative genomics of Nocardia tsunamiensis IFM 10818, a new source of the antibacterial macrolide this compound A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The genus Nocardia as a source of new antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production, isolation and biological activity of this compound from Nocardia sp. CS682 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis and Ether-Bridge Formation in this compound Macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of different biosynthetic precursors on the production of this compound A1 from metabolically engineered Nocardia sp. CS682 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EP0109750B1 - this compound c1 - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of this compound in Nocardia sp. CS682 culture by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of Nargenicin A1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the antibiotic Nargenicin A1. The information is compiled from published research, offering a centralized resource for the characterization and analysis of this potent natural product.
Core Spectroscopic Data
The following tables summarize the key ¹H and ¹³C NMR chemical shifts and high-resolution mass spectrometry data for this compound A1, as reported in the scientific literature. This data is essential for the structural verification and quality control of this compound A1 samples.
Table 1: ¹H NMR Spectroscopic Data of this compound A1
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 3.65 | s | |
| 3 | 2.54 | m | |
| 4 | 5.40 | d | 9.8 |
| 5 | 2.42 | m | |
| 6 | 5.68 | dd | 10.3, 2.4 |
| 7 | 5.86 | dd | 10.3, 2.4 |
| 8 | 3.84 | d | 7.3 |
| 10 | 2.18 | m | |
| 11 | 3.97 | d | 9.2 |
| 13 | 4.18 | br s | |
| 14a | 1.85 | m | |
| 14b | 1.45 | m | |
| 15 | 2.25 | m | |
| 17 | 3.42 | d | 9.2 |
| 18 | 4.25 | dq | 6.4, 9.2 |
| 19-Me | 1.75 | s | |
| 20-Me | 0.95 | d | 7.3 |
| 21-Me | 1.23 | d | 6.4 |
| 22-MeO | 3.35 | s | |
| 2'-H | 6.85 | dd | 3.7, 1.2 |
| 3'-H | 6.18 | dd | 3.7, 2.4 |
| 4'-H | 6.95 | dd | 2.4, 1.2 |
Solvent: CDCl₃. Spectrometer frequency: 500 MHz.
Table 2: ¹³C NMR Spectroscopic Data of this compound A1
| Position | Chemical Shift (δ, ppm) |
| 1 | 170.1 |
| 2 | 82.1 |
| 3 | 40.2 |
| 4 | 78.9 |
| 5 | 35.4 |
| 6 | 128.5 |
| 7 | 132.1 |
| 8 | 88.2 |
| 9 | 135.8 |
| 10 | 34.1 |
| 11 | 75.1 |
| 12 | 211.5 |
| 13 | 78.2 |
| 14 | 28.1 |
| 15 | 45.3 |
| 16 | 74.5 |
| 17 | 55.4 |
| 18 | 69.8 |
| 19-Me | 22.8 |
| 20-Me | 10.5 |
| 21-Me | 18.2 |
| 22-MeO | 57.9 |
| 1' | 162.5 |
| 2' | 115.9 |
| 3' | 110.4 |
| 4' | 122.3 |
| 5' | 129.7 |
Solvent: CDCl₃. Spectrometer frequency: 125 MHz.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data of this compound A1
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 516.2646 | 516.2648 |
Ionization method: Electrospray Ionization (ESI).
Experimental Protocols
The spectroscopic data presented above were obtained following established experimental procedures for the isolation and characterization of natural products. A general workflow is outlined below.
Isolation and Purification of this compound A1
This compound A1 is typically produced by fermentation of Nocardia species, such as Nocardia tsunamiensis. The compound is extracted from the culture broth using an organic solvent, commonly ethyl acetate. The crude extract is then subjected to a series of chromatographic purification steps. This often involves column chromatography on silica gel or ODS (octadecylsilyl), followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound A1.
NMR Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 500 MHz or higher for ¹H NMR. The purified sample of this compound A1 is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃). Standard one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the complete structure and assign all proton and carbon signals.
Mass Spectrometry
High-resolution mass spectrometry is conducted using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The purified this compound A1 sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺. The high resolution and mass accuracy of this technique allow for the confirmation of the elemental composition of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a natural product like this compound A1.
Caption: Workflow for the isolation and spectroscopic analysis of this compound A1.
An In-depth Technical Guide to the Nargenicin Family of Oxa-bridged Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nargenicin family of oxa-bridged macrolide antibiotics represents a unique class of natural products with potent activity against a range of Gram-positive bacteria, including clinically significant drug-resistant strains. First identified nearly four decades ago, there has been a recent resurgence of interest in these compounds due to their novel mechanism of action and the pressing need for new antimicrobial agents.[1] this compound and its analogs are characterized by a distinctive ether-bridged cis-decalin moiety, a feature central to their biological activity.[2][3] This technical guide provides a comprehensive overview of the this compound family, including their biosynthesis, mechanism of action, spectrum of activity with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.
Core Structure and Biosynthesis
This compound A1, the most well-known member of the family, is a 28-carbon macrolide produced by actinomycetes such as Nocardia argentinensis and Nocardia arthritidis.[2] Its complex architecture is assembled through a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC) for this compound has been identified as an 85 kb locus responsible for the production of the core structure.[2]
The biosynthesis begins with the assembly of a polyketide chain from acetate and propionate precursors.[3] This chain undergoes a series of modifications, including a proposed Diels-Alder reaction to form the fused ring system and subsequent oxidative cyclization to create the characteristic oxa-bridge. A key enzymatic step in this process is the formation of the ether bridge by a putative iron-α-ketoglutarate-dependent dioxygenase, which acts on the deoxygenated precursor, 8,13-deoxythis compound.[2]
Visualized Biosynthetic Workflow
The following diagram illustrates the key stages in the biosynthesis of this compound A1.
Mechanism of Action
This compound exerts its antibacterial effect through a novel mechanism: the inhibition of DNA replication. Specifically, it targets the α-subunit of DNA polymerase III, encoded by the dnaE gene.[4] This mode of action is distinct from that of many other classes of antibiotics, making it a promising candidate for overcoming existing resistance mechanisms.
Cryo-electron microscopy studies have revealed that this compound binds to the DnaE1-DNA complex.[3] The binding is DNA-dependent, with the this compound molecule inserting itself into the polymerase active site. It occupies the space of both the incoming nucleotide and the templating base, effectively stalling the replication fork and leading to a bactericidal effect.[3] This unique binding mode contributes to its potent activity, particularly against Staphylococcus aureus.
Visualized Mechanism of DnaE1 Inhibition
The following diagram depicts the inhibitory action of this compound on the bacterial DNA polymerase DnaE1.
Spectrum of Antimicrobial Activity
This compound A1 demonstrates a narrow but potent spectrum of activity, primarily against Gram-positive bacteria. This includes activity against methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), and in some cases, vancomycin-resistant S. aureus (VRSA).[1] It also exhibits activity against various Streptococcus and Enterococcus species.
Quantitative Antimicrobial Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound A1 against a range of clinically relevant Gram-positive bacteria.
Table 1: this compound A1 MICs against Staphylococcus aureus
| Strain Type | Mean MIC (µg/mL) |
| Methicillin-Sensitive S. aureus (MSSA) | 0.06[1] |
| Methicillin-Resistant S. aureus (MRSA) | 0.12[1] |
| Vancomycin-Resistant S. aureus (VRSA) | 25[1] |
Table 2: this compound A1 MICs against Streptococcus and Enterococcus Species
| Bacterial Species | Mean MIC (µg/mL) |
| Streptococcus spp. | 0.017[1] |
| Enterococcus spp. | 27.34[1] |
| Enterococcus faecalis | 14.45[1] |
| Enterococcus faecium | 53.13[1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.
5.1.1 Materials
-
This compound A1
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., S. aureus, Streptococcus spp., Enterococcus spp.)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or CAMHB for inoculum preparation
-
Incubator (35°C ± 2°C)
5.1.2 Procedure
-
Preparation of this compound A1 Stock Solution:
-
Accurately weigh this compound A1 and dissolve in DMSO to a concentration of 10 mg/mL.
-
Prepare a working stock solution by diluting the 10 mg/mL stock in CAMHB to a concentration at least twice the highest concentration to be tested.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation and Serial Dilution:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound A1 working stock solution to the first well of each test row.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, mixing, and continuing down the row. Discard 50 µL from the last well containing the antibiotic.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound A1 that completely inhibits visible bacterial growth.
-
Macromolecular Synthesis Assay in Staphylococcus aureus
This assay determines the primary cellular pathway targeted by an antibiotic by measuring the incorporation of radiolabeled precursors into essential macromolecules.
5.2.1 Materials
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, [¹⁴C]N-acetylglucosamine for cell wall, [³H]glycerol or [¹⁴C]acetate for lipids)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Ethanol, 70% (v/v)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Control antibiotics with known mechanisms of action (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, linezolid for protein synthesis, vancomycin for cell wall synthesis, cerulenin for fatty acid synthesis).
5.2.2 Procedure
-
Bacterial Culture Preparation:
-
Grow an overnight culture of S. aureus in TSB at 37°C with aeration.
-
Dilute the overnight culture into fresh, pre-warmed TSB and grow to early-to-mid-logarithmic phase (OD₆₀₀ ≈ 0.2-0.4).
-
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, aliquot the bacterial culture.
-
Add this compound A1 at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and control antibiotics to the respective wells/tubes. Include an untreated control.
-
Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Radiolabeling:
-
Add the specific radiolabeled precursor for each macromolecular pathway to the corresponding wells/tubes.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for incorporation.
-
-
Precipitation and Washing:
-
Stop the incorporation by adding an equal volume of cold 10% TCA.
-
Incubate on ice for at least 30 minutes to precipitate the macromolecules.
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters sequentially with cold 10% TCA and cold 70% ethanol to remove unincorporated precursors.
-
-
Quantification:
-
Place the dried filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of incorporation for each treatment relative to the untreated control. A significant reduction in the incorporation of a specific precursor indicates that its corresponding pathway is inhibited by this compound A1.
-
Additional Pharmacological Effects: Anti-inflammatory Activity
Beyond its antibacterial properties, this compound A1 has been shown to possess anti-inflammatory effects. It can attenuate the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This compound A1 prevents the degradation of the inhibitor of NF-κB, IκB-α, thereby blocking the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.
Visualized Inhibition of the NF-κB Signaling Pathway
The following diagram illustrates how this compound A1 interferes with the NF-κB signaling cascade.
Experimental and Drug Discovery Workflow
The characterization and development of a novel antibiotic family like the nargenicins follow a structured workflow. This process begins with initial screening and progresses through mechanism of action studies to preclinical evaluation.
Visualized General Workflow for Antibiotic Profiling
The following diagram outlines a typical workflow for the in vitro profiling of a novel antibiotic such as this compound A1.
Conclusion
The this compound family of oxa-bridged macrolides holds significant promise as a source of new antibacterial agents. Their unique chemical structure, novel mechanism of action targeting DNA replication, and potent activity against resistant Gram-positive pathogens make them an attractive area for further research and development. The information provided in this technical guide serves as a comprehensive resource for scientists and researchers aiming to explore the potential of this fascinating class of antibiotics. Continued investigation into their biosynthesis, structure-activity relationships, and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. jcdr.net [jcdr.net]
- 2. Biosynthesis and Ether-Bridge Formation in this compound Macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Ether Bridge Formation in Nargenicin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nargenicin A1, a potent antibacterial macrolide, possesses a unique and structurally complex ether-bridged cis-decalin moiety that is crucial for its biological activity. This technical guide provides a comprehensive overview of the enzymatic formation of this critical ether bridge, a key step in the biosynthesis of this compound. We delve into the genetic basis, enzymatic mechanism, and experimental methodologies used to elucidate this fascinating biochemical transformation. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and medicinal chemistry, offering insights that could pave the way for the bioengineering of novel this compound analogs with enhanced therapeutic properties.
Introduction
This compound A1 and its congeners are a family of macrolide antibiotics produced by various species of Nocardia.[1][2] Their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has made them attractive candidates for drug development.[3] A defining structural feature of the nargenicins is the presence of an oxa-bridge within a cis-decalin ring system, a rarity in natural products that significantly influences the molecule's conformation and bioactivity.[4] Understanding the biosynthesis of this ether bridge is paramount for efforts to rationally engineer the biosynthetic pathway to produce novel and improved antibiotics.
Recent research has successfully identified the this compound biosynthetic gene cluster (BGC) in Nocardia species, shedding light on the enzymatic machinery responsible for its assembly.[1][3] This guide will focus specifically on the pivotal ether bridge formation step, catalyzed by a non-heme iron- and α-ketoglutarate-dependent dioxygenase.
The this compound Biosynthetic Pathway: An Overview
The biosynthesis of this compound A1 begins with the assembly of a polyketide backbone by a Type I polyketide synthase (PKS) system.[1] Subsequent tailoring enzymes modify this backbone through a series of reactions, including cyclization, oxidation, and glycosylation, to yield the final complex structure. The formation of the ether bridge is a late-stage tailoring event that occurs after the formation of the decalin ring system.
Key Precursor: 8,13-Deoxythis compound
The immediate precursor to the ether bridge formation has been identified as 8,13-deoxythis compound.[1] This intermediate possesses the requisite stereochemistry and functional groups primed for the oxidative cyclization that forms the ether linkage. The identification of this precursor was a critical step in pinpointing the specific enzymatic transformation responsible for the bridge formation.
The Ether Bridge-Forming Enzyme: NgnO3
The key enzyme responsible for the formation of the ether bridge in this compound biosynthesis is NgnO3.[1][3] Bioinformatic analysis of the this compound BGC identified ngnO3 as encoding a putative Fe(II)/α-ketoglutarate-dependent dioxygenase.[1] This class of enzymes is well-known for catalyzing a wide range of oxidative reactions, including hydroxylations, halogenations, and desaturations, making NgnO3 a prime candidate for the oxidative cyclization required for ether bridge formation.[5]
Proposed Catalytic Mechanism
The proposed mechanism for NgnO3-catalyzed ether bridge formation involves the activation of molecular oxygen at a ferrous iron center, facilitated by the co-substrate α-ketoglutarate. This process generates a highly reactive high-valent iron-oxo species that is capable of abstracting a hydrogen atom from an unactivated C-H bond on the 8,13-deoxythis compound substrate. The resulting substrate radical then undergoes a cyclization reaction, with the hydroxyl group at C-13 attacking the radical center at C-8, to form the ether bridge.
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis of this compound and the characterization of its analogs.
Table 1: Putative Functions of Key Genes in the this compound A1 Biosynthetic Gene Cluster. [1][3]
| Gene | Proposed Function |
| ngnA | Polyketide Synthase (PKS) |
| ngnB | Polyketide Synthase (PKS) |
| ngnC | Polyketide Synthase (PKS) |
| ngnD | Putative cyclase |
| ngnE | Thioesterase |
| ngnM | Methyltransferase |
| ngnO3 | Fe(II)/α-ketoglutarate-dependent dioxygenase |
| ngnP1 | Cytochrome P450 monooxygenase |
Table 2: Production of this compound A1 and Analogs in Engineered Nocardia Strains. [6][7]
| Strain | Genetic Modification | Product(s) | Approximate Yield Increase (compared to wild-type) |
| Nocardia sp. CS682 (Wild-Type) | - | This compound A1 | - |
| Nocardia sp. GAP | Overexpression of ngnN2, ngnN3, ngnN4, ngnN5 (pyrrole biosynthesis), glf, glk (glucose utilization), and accA2, accBE (malonyl-CoA synthesis), with optimized feeding of proline and glucose. | This compound A1 | ~24-fold |
| Nocardia sp. ACC18 + 30 mM methyl oleate | Overexpression of acetyl-CoA carboxylase complex (accA2 and accBE) with supplementation of methyl oleate. | This compound A1 | ~7-fold |
| Nocardia sp. CS682 expressing pikC | Heterologous expression of pikC from Streptomyces venezuelae. | This compound A1 acid | - |
Table 3: Bioactivity of this compound A1 and a Novel Analog. [3]
| Compound | Target Organism/Cell Line | Bioactivity (IC50 in µM) |
| This compound A1 | S. aureus | Potent antibacterial |
| 23-demethyl-8,13-deoxythis compound (9) | Human cancer cell lines | Potent antitumor |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound biosynthesis.
Cultivation of Nocardia sp.
-
Media Preparation : Prepare Brain Heart Infusion (BHI) agar and broth for routine culture. For production of this compound, use a suitable production medium such as R2A or a custom defined medium supplemented with precursors.
-
Inoculation : Inoculate a starter culture in BHI broth from a fresh plate of Nocardia sp. and incubate at 30°C with shaking at 200 rpm for 2-3 days.
-
Production Culture : Inoculate the production medium with the starter culture (typically 5-10% v/v) and incubate under the same conditions for 7-10 days.
Heterologous Expression in Streptomyces venezuelae
-
Vector Construction : Clone the this compound biosynthetic gene cluster or individual genes into an appropriate Streptomyces expression vector (e.g., pSET152-based vectors).
-
Transformation : Introduce the expression construct into E. coli ET12567/pUZ8002 for conjugation.
-
Conjugation : Mix the E. coli donor strain with S. venezuelae spores on a suitable agar medium (e.g., SFM) and incubate to allow for plasmid transfer.
-
Selection : Overlay the conjugation plate with an appropriate antibiotic (e.g., apramycin) to select for exconjugants.
-
Expression and Analysis : Grow the recombinant S. venezuelae strain in a suitable production medium and analyze the culture extract for the production of this compound or its intermediates by HPLC-MS.
In Vitro Assay for NgnO3 (Fe(II)/α-Ketoglutarate-Dependent Dioxygenase)
-
Protein Expression and Purification : Overexpress the ngnO3 gene in E. coli (e.g., BL21(DE3)) as a His-tagged fusion protein and purify using immobilized metal affinity chromatography (IMAC).
-
Reaction Mixture : Prepare a reaction mixture containing:
-
HEPES buffer (pH 7.5)
-
Purified NgnO3 enzyme
-
8,13-deoxythis compound (substrate)
-
FeSO4
-
α-ketoglutarate
-
Ascorbate (to maintain iron in the ferrous state)
-
-
Reaction Initiation and Incubation : Initiate the reaction by adding the enzyme and incubate at 30°C for a defined period (e.g., 1-2 hours).
-
Quenching and Extraction : Stop the reaction by adding a solvent such as methanol or acetonitrile. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analysis : Analyze the extracted product by HPLC-MS to detect the formation of this compound A1.
HPLC Analysis of this compound and its Analogs
-
Sample Preparation : Extract the culture broth or in vitro reaction mixture with ethyl acetate. Evaporate the solvent and redissolve the residue in methanol.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water (both may contain 0.1% formic acid).
-
Flow Rate : 1 mL/min.
-
Detection : UV detector at a wavelength of 265 nm and/or a mass spectrometer.
-
-
Quantification : Use a standard curve of purified this compound A1 to quantify the production yields.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. The this compound Family of Oxa-Bridged Macrolide Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Ether-Bridge Formation in this compound Macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro analysis of type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced production of this compound A1 and creation of a novel derivative using a synthetic biology platform [agris.fao.org]
Nargenicin's Inhibitory Effect on Mycobacterium tuberculosis DnaE1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nargenicin, a natural product macrolide antibiotic, has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This activity is primarily achieved through the inhibition of the essential replicative DNA polymerase, DnaE1. This technical guide provides an in-depth overview of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound's effect on Mtb DnaE1. The information presented is intended to support further research and drug development efforts targeting this crucial enzymatic pathway.
Introduction to this compound and its Target, DnaE1
Tuberculosis remains a global health crisis, exacerbated by the emergence of drug-resistant Mtb strains. This necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. This compound has been identified as a promising lead compound.[1] It is a narrow-spectrum antimicrobial with activity against Gram-positive bacteria.[2]
The primary target of this compound in M. tuberculosis is DnaE1, the alpha subunit of the DNA polymerase III holoenzyme.[3] DnaE1 is responsible for the majority of replicative DNA synthesis in mycobacteria and is essential for the organism's viability.[1][4] Unlike the DNA replication machinery in some other bacteria, mycobacteria rely on a single replicative polymerase, DnaE1, which also possesses an intrinsic 3'-5' exonuclease proofreading activity within its PHP domain.[5][6] This makes DnaE1 an attractive target for novel antibiotic development.
Mechanism of Action
This compound acts as a bactericidal agent against M. tuberculosis by selectively inhibiting DNA synthesis.[1] Treatment of Mtb with this compound leads to a significant reduction in the incorporation of DNA precursors, while having a limited impact on the synthesis of RNA, protein, and other cellular macromolecules.[1][2] This inhibition of DNA replication induces a DNA damage response in the mycobacterial cell.[1][7]
Structural studies using cryo-electron microscopy have revealed the precise mechanism of inhibition.[1][7] this compound's binding to DnaE1 is DNA-dependent, meaning it requires the presence of the DNA substrate to form a stable inhibitory complex.[1][7] The this compound molecule inserts itself into the polymerase active site, where it becomes wedged between the terminal base pair of the DNA duplex and the fingers domain of the polymerase.[1][7] In this position, it physically occupies the space of both the incoming deoxynucleotide triphosphate (dNTP) and the templating DNA base, effectively stalling DNA replication.[1][7]
Quantitative Data on this compound's Inhibitory Activity
The following tables summarize the key quantitative data regarding the efficacy of this compound against M. tuberculosis and its target, DnaE1, as well as its activity against other bacterial polymerases and its cytotoxicity profile.
| Parameter | Organism/Enzyme | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis H37Rv | 12.5 µM | [1][8] |
| Inhibitory Concentration (IC50) | M. tuberculosis DnaE1 | 125 nM | [1][2] |
| S. aureus DnaE | 6-8 nM | [1][2] | |
| E. coli Pol IIIα | 13,000 nM | [1][2] | |
| Dissociation Constant (Kd) of DnaE1 for DNA | M. tuberculosis DnaE1 | 250 nM | [1] |
| S. aureus DnaE | 6 nM | [1] | |
| E. coli Pol IIIα | 12 µM | [1] | |
| Cytotoxicity (CC50) | Human Hepatocellular Carcinoma (HepG2) cells | > 100 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effect of this compound on M. tuberculosis DnaE1.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the EUCAST reference method for broth microdilution for Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol.
-
This compound stock solution (in DMSO).
-
Sterile 96-well U-bottom microtiter plates.
-
Sterile distilled water.
-
Glass beads (2-3 mm diameter).
Procedure:
-
Inoculum Preparation:
-
Harvest M. tuberculosis colonies from a fresh Löwenstein-Jensen slant.
-
Transfer colonies to a tube containing sterile distilled water and glass beads.
-
Vortex for 1-2 minutes to create a homogenous suspension.
-
Allow the suspension to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to obtain the final inoculum of approximately 10^5 CFU/mL.
-
-
Plate Setup:
-
Add 100 µL of sterile distilled water to the peripheral wells of the 96-well plate to minimize evaporation.
-
Add 100 µL of Middlebrook 7H9 broth to all experimental wells.
-
In the first well of each row, add an additional 100 µL of broth containing this compound at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the subsequent wells. Discard 100 µL from the last well in the series.
-
Include a drug-free growth control (broth + inoculum) and a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each experimental well (final volume will be 200 µL).
-
Seal the plate with a lid and Parafilm.
-
Incubate the plate at 37°C.
-
-
Reading the Results:
-
Visually inspect the plate for growth after 7-14 days. The MIC is defined as the lowest concentration of this compound that shows no visible bacterial growth (no turbidity) compared to the drug-free control.
-
DNA Polymerase Activity Assay (Real-Time Fluorescence Quenching)
This is a representative protocol for a real-time DNA polymerase assay.
Materials:
-
Purified M. tuberculosis DnaE1 enzyme.
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA).
-
Fluorescently labeled DNA substrate: a primer-template duplex where the template strand has a fluorophore (e.g., FAM) at the 5' end and the primer is unlabeled. The template sequence is designed such that incorporation of dGMPs by the polymerase will quench the fluorescence.
-
Deoxynucleotide triphosphates (dNTPs).
-
This compound stock solution.
-
384-well microplate suitable for fluorescence measurements.
-
Fluorescence plate reader.
Procedure:
-
Reaction Setup:
-
In a 384-well plate, prepare reaction mixtures containing the assay buffer, the fluorescently labeled DNA substrate, and varying concentrations of this compound.
-
Include a no-enzyme control and a no-inhibitor (DMSO vehicle) control.
-
-
Enzyme Addition:
-
Initiate the reaction by adding purified DnaE1 enzyme to each well.
-
-
Initiation of Polymerization:
-
Start the polymerization by adding a mixture of dNTPs to all wells.
-
-
Real-Time Monitoring:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the decrease in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each this compound concentration by determining the slope of the linear portion of the fluorescence decay curve.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Macromolecular Synthesis Inhibition Assay
This protocol describes a general method to assess the effect of an inhibitor on the synthesis of major macromolecules in M. tuberculosis.
Materials:
-
Mid-log phase culture of M. tuberculosis H37Rv.
-
Middlebrook 7H9 broth.
-
Radiolabeled precursors:
-
DNA synthesis: [³H]-thymidine or [³H]-uracil (as Mtb can utilize uracil for both RNA and DNA synthesis, further analysis may be required).
-
RNA synthesis: [³H]-uridine.
-
Protein synthesis: [³H]-leucine or [³⁵S]-methionine.
-
Cell wall synthesis: N-acetyl-[³H]-glucosamine.
-
-
This compound stock solution.
-
Positive control inhibitors for each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, streptomycin for protein).
-
Trichloroacetic acid (TCA), ice-cold (10% and 5% solutions).
-
Ethanol (70%).
-
Glass fiber filters.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
Procedure:
-
Cell Preparation and Treatment:
-
Dilute a mid-log phase Mtb culture in fresh 7H9 broth.
-
Aliquot the cell suspension into tubes.
-
Add this compound at various concentrations (e.g., 2x and 20x MIC). Include a no-drug control and positive controls.
-
Incubate the cultures at 37°C for a defined period (e.g., 4-6 hours).
-
-
Radiolabeling:
-
Add the specific radiolabeled precursor to each corresponding set of tubes.
-
Continue incubation at 37°C for a shorter period (e.g., 1-2 hours) to allow for incorporation.
-
-
Precipitation and Washing:
-
Stop the incorporation by adding ice-cold 10% TCA to each tube.
-
Incubate on ice for 30 minutes to precipitate the macromolecules.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters sequentially with ice-cold 5% TCA and 70% ethanol to remove unincorporated precursors.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of incorporation for each treatment relative to the no-drug control.
-
A significant reduction in CPM for a specific precursor indicates inhibition of that particular macromolecular synthesis pathway.
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the cytotoxicity of this compound against a human cell line.
Materials:
-
HepG2 cells (or other desired human cell line).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well flat-bottom plates.
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to determine the CC50 value.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanism of DnaE1 inhibition by this compound.
Experimental Workflow
Caption: Workflow for characterizing this compound's activity.
Conclusion
This compound presents a compelling case as a lead compound for the development of new anti-tuberculosis therapies. Its potent and specific inhibition of the essential DNA polymerase DnaE1 through a DNA-dependent binding mechanism offers a validated pathway for targeted drug discovery. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further investigation into this compound and its analogs, and ultimately contributing to the development of novel treatments for tuberculosis.
References
- 1. EUCAST: Reference Method [eucast.org]
- 2. novaresearch.unl.pt [novaresearch.unl.pt]
- 3. hkmj.org [hkmj.org]
- 4. DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nargenicin Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Nargenicin, a potent macrolide antibiotic. The methodologies detailed below are essential for assessing the in vitro efficacy of this compound against various bacterial strains, a critical step in antimicrobial drug discovery and development.
Data Presentation: this compound MIC Values
The following table summarizes the mean MIC values of this compound A1 against a panel of clinically significant Gram-positive bacteria. This data is crucial for understanding the antibacterial spectrum of this compound and for comparative analysis with other antimicrobial agents.
| Bacterial Species | Strain Type | Mean MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.06[1][2] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12[1][2] |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 25[1][2] |
| Enterococcus faecalis | - | 14.45[2] |
| Enterococcus faecium | - | 53.13[2] |
| Streptococcus spp. | - | 0.017[1][2][3] |
Experimental Protocols
The following protocols are based on established methodologies for antimicrobial susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI), and specific studies on this compound.[1] The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.[3][4]
Principle of the Broth Microdilution Assay
The broth microdilution assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1][2] The method involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the MIC is determined by observing the lowest concentration of this compound that prevents visible bacterial growth (turbidity).[1][3]
Materials
-
This compound A1 stock solution (in a suitable solvent like DMSO)[2]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]
-
Sterile 96-well microtiter plates[2]
-
Bacterial cultures of test organisms
-
0.5 McFarland turbidity standard[2]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator (35-37°C)[2]
-
Pipettes and sterile pipette tips
-
Reference quality control (QC) strain (e.g., Staphylococcus aureus ATCC® 29213™)[1]
Protocol
1. Preparation of this compound Dilutions:
-
Prepare a working stock solution of this compound A1 in CAMHB at twice the highest desired final concentration.[2]
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.[2]
-
Add 50 µL of the 2x concentrated this compound A1 working solution to the first well of each test row.[2]
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the diluted this compound.[2]
-
The penultimate well in each row should serve as a growth control (inoculum without this compound), and the final well as a sterility control (broth only).[2]
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline.[2]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][2] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).[1]
-
Within 15 minutes, dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[1][2]
3. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the final bacterial inoculum.[2]
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.[2]
4. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.[1]
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[1][3]
-
The growth control well should exhibit clear turbidity, and the sterility control well should remain clear. If not, the assay is invalid and must be repeated.[1]
-
The MIC of the reference QC strain should fall within its established acceptable range.[1]
Visualizations
Experimental Workflow
Caption: Workflow for this compound MIC Determination.
Mechanism of Action: Inhibition of DNA Replication
This compound exerts its antibacterial effect by targeting and inhibiting DNA polymerase III, a critical enzyme in bacterial DNA replication.[1] Specifically, it binds to the DnaE subunit, the catalytic core of the enzyme, in a DNA-dependent manner, which stalls the replication fork and leads to bacterial cell death.[2]
Caption: this compound's Inhibition of DNA Replication.
References
Application Notes: Nargenicin Antibacterial Susceptibility Testing via Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nargenicin is a macrolide antibiotic with potent activity primarily against Gram-positive bacteria, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action involves the inhibition of the α-subunit of DNA polymerase III (DnaE), a critical enzyme in bacterial DNA replication.[3][4] This novel target makes this compound a promising candidate for further drug development.
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against aerobic bacteria using the broth microdilution method. This method is a standardized and quantitative technique for assessing the in vitro susceptibility of bacteria to antimicrobial agents and is crucial for both research and clinical applications.[5][6][7] The protocol described herein is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][8]
Data Presentation: this compound MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria.
| Bacterial Species | Strain Type | Mean MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.06 - 0.6[4][9][10] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 - 0.3[4][9][10] |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 25[4][10] |
| Micrococcus luteus | - | 2.5[9] |
| Enterococcus spp. | - | 27.34[10] |
| Streptococcus spp. | - | 0.017[10] |
Experimental Protocols
Principle of the Broth Microdilution Assay
The broth microdilution assay is a method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7] The assay involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.[7][11] After incubation, the plates are visually inspected for bacterial growth, and the MIC is recorded as the lowest concentration of this compound that prevents visible turbidity.[11]
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures of test organisms (e.g., Staphylococcus aureus)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Pipettes and sterile tips
-
Incubator (35-37°C)
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[11] Ensure complete dissolution.
-
Store the stock solution at -20°C or as recommended by the manufacturer.
Inoculum Preparation
-
From a pure culture of the test bacterium grown on an appropriate agar plate for 18-24 hours, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline/broth while vortexing and visually comparing against the standard or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Within 15 minutes of preparation, dilute the adjusted inoculum suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
Broth Microdilution Procedure
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down each row. Discard the final 50 µL from the last well containing the antimicrobial agent.[4]
-
The last two wells of a row should serve as a positive control (inoculum without antibiotic) and a negative control (broth only).[4]
-
Inoculate each well (except the negative control) with 50 µL of the prepared bacterial inoculum.[4]
-
Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.[4][7]
Interpretation of Results
-
Following incubation, visually inspect the microtiter plates for turbidity. A light box can aid in visualization.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[11]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear. If these controls are not as expected, the results are invalid and the assay must be repeated.[11]
-
A reference Quality Control (QC) strain, such as Staphylococcus aureus ATCC® 29213™, should be tested with each batch of MIC determinations.[11] The MIC value for the QC strain should fall within the established acceptable range.
Visualizations
Caption: Workflow for this compound Broth Microdilution Assay.
Caption: Mechanism of Action of this compound.
References
- 1. This compound A1 | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests [intertekinform.com]
- 9. caymanchem.com [caymanchem.com]
- 10. jcdr.net [jcdr.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining Nargenicin Efficacy using the Agar Dilution Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nargenicin is a macrolide antibiotic produced by Nocardia species, which has demonstrated significant antibacterial activity against a range of Gram-positive bacteria, including drug-resistant strains.[1] Its unique mechanism of action involves the inhibition of the DnaE subunit of DNA polymerase III, a critical enzyme in bacterial DNA replication.[1][2] This novel target makes this compound a promising candidate for the development of new antimicrobial agents. The agar dilution method is a standardized reference technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent and is considered a gold standard for susceptibility testing.[1] These application notes provide a detailed protocol for utilizing the agar dilution method to assess the in vitro efficacy of this compound against various bacterial strains.
Data Presentation: this compound A1 Efficacy
The following tables summarize the in vitro activity of this compound A1 against a panel of clinically relevant Gram-positive bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL.
Table 1: Comparative MICs of this compound A1 against Staphylococcus aureus Strains
| Bacterial Strain | This compound A1 Mean MIC (µg/mL) |
| Methicillin-Sensitive Staphylococcus aureus (MSSA) | 0.06[1][3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.12[1][3] |
| Vancomycin-Resistant Staphylococcus aureus (VRSA) | 25[1][3] |
| Overall S. aureus | 3.97[3] |
Table 2: Comparative MICs of this compound A1 against Enterococcus and Streptococcus Species
| Bacterial Species | This compound A1 Mean MIC (µg/mL) |
| Enterococcus faecalis | 14.45[3] |
| Enterococcus faecium | 53.13[3] |
| Overall Enterococcus spp. | 27.34[3] |
| Streptococcus spp. | 0.017[3] |
Experimental Protocols
This section provides a detailed methodology for determining the MIC of this compound using the agar dilution method, adhering to established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]
Materials
-
This compound A1 (analytical grade)
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)
-
Mueller-Hinton Agar (MHA)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Test bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)
-
Quality control bacterial strains (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212)
-
Sterile petri dishes (90 or 150 mm)
-
Sterile pipettes and tips
-
Micropipettes
-
Sterile dilution tubes
-
McFarland turbidity standards (0.5 standard)
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Water bath (45-50°C)
-
Inoculator (optional, for multiple isolates)
Equipment
-
Biological safety cabinet
-
Autoclave
-
pH meter
-
Analytical balance
-
Magnetic stirrer and stir bars
Experimental Workflow Diagram
Caption: Workflow of the Agar Dilution Method for this compound MIC Determination.
Step-by-Step Protocol
1. Preparation of this compound Stock Solution a. Weigh a precise amount of this compound A1 powder using an analytical balance. b. Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. c. Perform serial twofold dilutions of the stock solution in a sterile solvent or sterile distilled water to obtain a range of concentrations that will be further diluted in the agar.
2. Preparation of Mueller-Hinton Agar (MHA) Plates a. Prepare MHA according to the manufacturer's instructions. Sterilize by autoclaving. b. Cool the molten MHA in a water bath to 45-50°C. Holding the agar at this temperature is crucial to prevent solidification while allowing for the addition of the antimicrobial agent without degrading it. c. For each desired final concentration of this compound, add a specific volume of the corresponding this compound dilution to a pre-measured volume of molten MHA. For example, to achieve a 1 in 10 dilution, add 2 mL of the this compound dilution to 18 mL of molten agar. d. Mix the agar and this compound solution thoroughly but gently to avoid bubble formation. e. Pour the mixture into sterile petri dishes to a uniform depth (e.g., 4 mm). f. Include a growth control plate containing MHA without any this compound. g. Allow the agar plates to solidify completely at room temperature on a level surface. h. Plates can be stored at 2-8°C for a limited time before use.
3. Preparation of Bacterial Inoculum a. From a pure, 18-24 hour culture of the test bacterium on a non-selective agar plate, select several well-isolated colonies. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer (625 nm, A = 0.08-0.13) or a turbidimeter can be used for standardization. d. This standardized suspension will be further diluted to achieve the final inoculum density.
4. Inoculation of Agar Plates a. Dilute the standardized bacterial suspension (0.5 McFarland) as required to obtain a final inoculum concentration of approximately 10⁴ Colony Forming Units (CFU) per spot on the agar surface. b. Spot-inoculate the surface of each agar plate (including the growth control) with the prepared bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously. If inoculating manually, deliver a precise volume (e.g., 1-2 µL) to create a small, defined spot. c. Allow the inocula to dry completely before inverting the plates.
5. Incubation a. Invert the inoculated plates to prevent condensation from dripping onto the agar surface. b. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. Incubation times may need to be adjusted for slower-growing organisms.
6. Interpretation of Results a. After incubation, examine the plates for visible bacterial growth. The growth control plate should show confluent growth. b. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacterial isolate.[3] A faint haze or a single colony at the inoculation spot is generally disregarded.
Mechanism of Action: Inhibition of DNA Replication
This compound exerts its antibacterial effect by targeting and inhibiting the DnaE subunit of DNA polymerase III, an essential enzyme for bacterial DNA replication.[1][2] This mechanism is distinct from many other classes of antibiotics, suggesting a lower potential for cross-resistance.
Caption: this compound's mechanism of action: Inhibition of DNA Polymerase III.
Conclusion
The agar dilution method provides a reliable and reproducible means of determining the in vitro efficacy of this compound against a variety of Gram-positive bacteria. The potent activity of this compound A1, particularly against challenging pathogens like MRSA, combined with its novel mechanism of action, underscores its potential as a valuable lead compound in the development of new antibacterial therapies. Adherence to standardized protocols is essential for generating accurate and comparable MIC data, which is critical for preclinical evaluation and drug development decision-making.
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. jcdr.net [jcdr.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell-Based Assays for Nargenicin Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nargenicin, a polyketide macrolide antibiotic, has been primarily recognized for its antibacterial properties.[1] Recent studies, however, have begun to explore the broader therapeutic potential of this compound and its analogs, including their anti-inflammatory and potential anticancer activities.[1] The evaluation of a compound's cytotoxicity is a critical first step in preclinical drug development to determine its therapeutic window and potential as an anticancer agent. This document provides detailed protocols for in vitro cell-based assays to assess the cytotoxic effects of this compound on cancer cell lines.
The following protocols describe methods for determining cell viability and proliferation (MTT assay), cell membrane integrity (Lactate Dehydrogenase assay), and the induction of apoptosis (Annexin V/Propidium Iodide assay). These assays are fundamental in characterizing the cytotoxic profile of a test compound like this compound.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the cell population's metabolic activity or proliferation.[2] The IC50 values are crucial for comparing the potency of this compound across different cancer cell lines and against standard chemotherapeutic agents.
Table 1: Illustrative Cytotoxicity of this compound (IC50 in µM) in Various Human Cancer Cell Lines after 48-hour exposure.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 25.5 | 1.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 42.1 | 2.5 |
| A549 | Lung Carcinoma | 35.8 | 1.8 |
| HeLa | Cervical Cancer | 30.2 | 1.5 |
| HT-29 | Colorectal Adenocarcinoma | 55.7 | 3.1 |
Note: The data presented in this table are for illustrative purposes only and are intended to provide a template for presenting experimental results. Actual IC50 values for this compound need to be determined experimentally.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Figure 1: Workflow for the MTT cytotoxicity assay.
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[6] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable indicator of cell lysis.[7]
Materials:
-
This compound stock solution
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[8] Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Figure 2: Workflow for the LDH cytotoxicity assay.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Materials:
-
This compound stock solution
-
Human cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time period.[10]
-
Cell Harvesting: Harvest the cells by trypsinization. Collect the floating cells from the supernatant and combine them with the adherent cells to ensure all apoptotic cells are collected.[10]
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Add 1X Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Analysis: The cell population will be differentiated into four quadrants:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
Signaling Pathways in this compound-Induced Cytotoxicity (Hypothesized)
While the precise signaling pathways of this compound-induced cytotoxicity are yet to be fully elucidated, studies on structurally similar natural products, such as Naringenin, suggest the involvement of key apoptosis-regulating pathways. The PI3K/Akt and MAPK signaling pathways are often implicated in the induction of apoptosis by flavonoids.[11][12][13][14] It is hypothesized that this compound may exert its cytotoxic effects through similar mechanisms.
Figure 3: Hypothesized signaling pathways involved in this compound-induced apoptosis.
Disclaimer: The signaling pathway diagram is a hypothetical model based on the known mechanisms of similar natural compounds. The precise molecular targets and signaling cascades of this compound-induced cytotoxicity require further experimental validation.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's cytotoxic properties. By employing a combination of assays that measure cell viability, membrane integrity, and apoptosis, researchers can obtain a detailed understanding of this compound's potential as an anticancer agent. Further investigation into the specific molecular mechanisms and signaling pathways will be crucial for its future development as a therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Naringenin-Induced Apoptotic Cell Death in Prostate Cancer Cells Is Mediated via the PI3K/AKT and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Naringin induces apoptosis of gastric carcinoma cells via blocking the PI3K/AKT pathway and activating pro‑death autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naringin induces apoptosis of gastric carcinoma cells via blocking the PI3K/AKT pathway and activating pro-death autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Unveiling the Anti-inflammatory Potential of Nargenicin A1 in RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nargenicin A1, a macrolide antibiotic derived from Nocardia species, has emerged as a compound of interest for its significant anti-inflammatory and antioxidant properties.[1][2] In the context of cellular inflammation models, lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a cornerstone for investigating inflammatory responses. Upon LPS stimulation, these cells produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] This document details the anti-inflammatory activity of this compound A1 in this model, summarizing its effects and providing comprehensive protocols for its evaluation.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism underlying the anti-inflammatory effects of this compound A1 is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammatory gene expression.[2] In LPS-stimulated macrophages, this compound A1 prevents the degradation and phosphorylation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][5] This action effectively blocks the nuclear translocation of the active NF-κB complex (p65/p50 subunit), thereby inhibiting the transcription of downstream target genes responsible for producing pro-inflammatory mediators.[1][6]
Data Presentation: Summary of Anti-inflammatory Effects
This compound A1 demonstrates a concentration-dependent inhibitory effect on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound A1 on Pro-inflammatory Mediators
| Parameter | This compound A1 Concentration | Observation | Reference |
| Cell Viability | Up to 10 µM | No significant cytotoxicity observed in RAW 264.7 cells. | [3] |
| NO Production | 1, 5, 10 µM | Significant, dose-dependent reduction in NO release. | [1] |
| PGE₂ Production | 1, 5, 10 µM | Significant, dose-dependent reduction in PGE₂ release. | [1] |
| iNOS Expression | 1, 5, 10 µM | Dose-dependent decrease in protein expression. | [1] |
| COX-2 Expression | 1, 5, 10 µM | Dose-dependent decrease in protein expression. | [1] |
Table 2: Effect of this compound A1 on Pro-inflammatory Cytokines
| Cytokine | This compound A1 Concentration | Observation | Reference |
| TNF-α | 1, 5, 10 µM | Significant, dose-dependent reduction in secretion. | [4] |
| IL-1β | 1, 5, 10 µM | Significant, dose-dependent reduction in secretion. | [4] |
| IL-6 | 1, 5, 10 µM | Significant, dose-dependent reduction in secretion. | [4] |
| MCP-1 | 1, 5, 10 µM | Significant, dose-dependent reduction in secretion. | [4] |
Experimental Workflow & Protocols
A systematic approach is required to evaluate the anti-inflammatory activity of this compound A1. The following workflow outlines the key experimental stages.
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for MTT, 24-well for NO assay, 6-well for protein extraction) and allow them to adhere overnight. A typical seeding density is 5 × 10⁵ cells/well for a 24-well plate.[7]
-
Treatment:
-
Starve the cells in serum-free DMEM for 2-4 hours before treatment.
-
Pre-treat the cells with various non-toxic concentrations of this compound A1 (e.g., 1, 5, 10 µM) for 1 hour.[3]
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to 1 µg/mL for the desired incubation period (e.g., 24 hours for NO/cytokine analysis, shorter times for signaling pathway analysis).[3][7]
-
Protocol 2: Cell Viability Assay (MTT)
This assay determines the cytotoxic effect of the compound.
-
Procedure: After the 24-hour treatment period with this compound A1 (with or without LPS), remove the culture medium.[3]
-
MTT Addition: Add 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate at 37°C for 3 hours.[3]
-
Formazan Solubilization: Discard the MTT solution and add Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Protocol 3: Nitric Oxide (NO) Production Assay
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reaction.[7]
-
Sample Collection: After 24 hours of cell treatment, collect the cell culture supernatant from each well.
-
Griess Reaction:
-
In a 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
Protocol 4: Cytokine Quantification by ELISA
This protocol quantifies the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture medium.[4]
-
Sample Collection: Collect the cell culture supernatant after 24 hours of treatment.
-
ELISA Procedure:
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for murine TNF-α, IL-6, and IL-1β.
-
Perform the assay according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate.
-
-
Measurement: Measure the absorbance using a microplate reader at the wavelength specified by the kit manufacturer.
-
Quantification: Determine the cytokine concentrations by comparing the absorbance values to a standard curve generated with recombinant cytokines.
Protocol 5: Western Blot Analysis for NF-κB Pathway
This protocol assesses the effect of this compound A1 on key proteins in the NF-κB pathway.
-
Cell Lysis: After a shorter treatment period (e.g., 1 hour), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[5] For NF-κB translocation, nuclear and cytosolic protein fractions must be isolated using a commercial kit.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p-IκB-α, IκB-α, NF-κB p65 (for both total and nuclear fractions), and a loading control (Actin for total/cytosolic, Lamin B for nuclear) overnight at 4°C.[5]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
References
- 1. This compound A1 attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. excli.de [excli.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound A1 attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Macromolecular incorporation assay to study Nargenicin's effect on DNA synthesis
Application Note & Protocol
Topic: Macromolecular Incorporation Assay to Study Nargenicin's Effect on DNA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a narrow-spectrum antibiotic with potent activity against Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.[1][2] Its mechanism of action involves the inhibition of DNA replication, a critical pathway for bacterial survival and proliferation.[3][4][5] Specifically, this compound targets DnaE1, the catalytic α subunit of DNA polymerase III, thereby blocking the synthesis of new DNA.[1][2][4] This application note provides a detailed protocol for a macromolecular incorporation assay using radiolabeled thymidine to specifically quantify the inhibitory effect of this compound on bacterial DNA synthesis. This assay is a robust and direct method to characterize the mode of action of potential antibacterial agents.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with unique mechanisms of action. DNA replication is an essential cellular process and represents a prime target for antibiotic development.[3][5] this compound, a natural product macrolide, has been identified as a potent inhibitor of bacterial DNA replication.[1][2] It exerts its bactericidal effects by binding to the DnaE1 polymerase in a DNA-dependent manner, effectively stalling the replication fork.[3][6][7]
A macromolecular incorporation assay is a fundamental technique used to determine which cellular biosynthesis pathway (e.g., DNA, RNA, protein, or cell wall synthesis) is affected by a compound.[8] The assay measures the incorporation of radiolabeled precursors into their respective macromolecules.[8][9] To specifically assess DNA synthesis, [³H]-thymidine, a radiolabeled nucleoside, is supplied to the bacterial culture. Its incorporation into newly synthesized DNA is quantified by measuring radioactivity. A reduction in [³H]-thymidine incorporation in this compound-treated cells compared to untreated controls directly demonstrates the compound's inhibitory effect on DNA synthesis.[10]
Principle of the Assay
Actively dividing bacteria will incorporate exogenously supplied [³H]-thymidine into their genomic DNA. When treated with an inhibitor of DNA synthesis like this compound, this incorporation is significantly reduced. The protocol involves treating bacterial cultures with various concentrations of this compound, followed by the addition of [³H]-thymidine. After an incubation period, the reaction is stopped, and macromolecules are precipitated using trichloroacetic acid (TCA).[9] Unincorporated, soluble precursors are washed away, and the radioactivity of the TCA-insoluble precipitate (containing DNA) is measured using a liquid scintillation counter. The degree of inhibition is calculated by comparing the radioactivity in treated samples to that of a vehicle control.
This compound's Mechanism of Action
This compound's inhibitory action is highly specific to DNA synthesis. Studies have shown that it has a limited impact on other major biosynthetic pathways like RNA, protein, or cell wall synthesis.[2][3][5] The compound binds to the DnaE1 polymerase-DNA complex, wedging itself between the terminal base pair and the polymerase.[3][7] This unique binding mode physically obstructs the active site, preventing the binding of incoming deoxynucleoside triphosphates (dNTPs) and thus halting DNA strand elongation.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]
- 9. Incorporation of DNA and Protein Precursors into Macromolecules by Bacteria at −15oC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Real-time Polymerase Assay to Determine Nargenicin's Inhibition of DnaE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nargenicin, a natural product, has been identified as a potent inhibitor of bacterial DNA polymerase III α-subunit (DnaE), a critical enzyme in bacterial DNA replication.[1][2][3] This characteristic makes this compound a promising candidate for the development of novel antibiotics. Understanding the kinetics and mechanism of DnaE inhibition by this compound is paramount for advancing these drug discovery efforts. This document provides detailed application notes and protocols for a real-time polymerase assay designed to quantify the inhibitory activity of this compound against DnaE.
The bacterial DnaE is a component of the DNA polymerase III holoenzyme, responsible for the majority of DNA synthesis during replication.[4] Unlike eukaryotic cells, many bacteria rely on a single primary replicative polymerase, making DnaE an attractive target for antibacterial agents.[5] this compound exhibits a narrow-spectrum activity, primarily against Gram-positive bacteria like Staphylococcus aureus.[2]
Principle of the Real-time Polymerase Assay
The described real-time polymerase assay monitors the incorporation of deoxynucleoside triphosphates (dNTPs) into a DNA template in real-time. A common method involves a fluorescently labeled DNA template. For instance, a fluorescein group at the 5' end of the template strand can be quenched upon the incorporation of dGMPs by the polymerase.[1][6][7][8] The rate of fluorescence quenching is directly proportional to the polymerase activity. By measuring this rate in the presence of varying concentrations of an inhibitor like this compound, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50).
Quantitative Data Summary
The inhibitory effect of this compound on DnaE has been quantified for several bacterial species, highlighting its differential activity. The IC50 values, representing the concentration of this compound required to inhibit 50% of the DnaE polymerase activity, are summarized below.
| Bacterial Species | DnaE Polymerase | IC50 (nM) |
| Staphylococcus aureus | DnaE | 8[1][6][7][8] |
| Mycobacterium tuberculosis | DnaE1 | 125[1][6][7][8] |
| Escherichia coli | Pol IIIα | 13,000[1][6][7][8] |
The significant variation in IC50 values across different bacterial species is attributed, in part, to the differing affinities of their respective DnaE polymerases for the DNA substrate.[6][8] A higher affinity of the polymerase for DNA correlates with increased sensitivity to this compound.[6][8]
Experimental Protocols
This section provides a detailed protocol for performing the real-time polymerase assay to determine the IC50 of this compound against DnaE.
Materials and Reagents
-
Purified DnaE polymerase from the target bacterium
-
This compound stock solution (in DMSO)
-
Fluorescently labeled DNA template-primer duplex (e.g., 5'-fluorescein-labeled template)
-
Deoxynucleoside triphosphates (dNTPs) mix
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 75 mM KCl, 3 mM MgCl2, 5 mM DTT, 0.05% (v/v) Tween-20[9]
-
96-well or 384-well microplates suitable for fluorescence measurements
-
Fluorescence microplate reader with kinetic reading capabilities
Experimental Workflow
Caption: Experimental workflow for the real-time polymerase assay.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer and store it on ice.
-
Prepare a working solution of the dNTP mix.
-
Anneal the fluorescently labeled template and primer to form the DNA duplex.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of the this compound stock solution in the assay buffer. The final concentration range should span the expected IC50 value (e.g., from 0.1 nM to 10 µM). Include a no-inhibitor control (DMSO vehicle).
-
-
Assay Setup:
-
In a microplate, add the assay buffer, the DNA template-primer duplex, and the DnaE polymerase to each well.
-
Add the serially diluted this compound solutions to the respective wells.
-
Include control wells:
-
No enzyme control: All components except the DnaE polymerase.
-
No inhibitor control: All components with the vehicle (DMSO) instead of this compound.
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the polymerase reaction by adding the dNTP mix to all wells.
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically over a defined period (e.g., every 30 seconds for 30-60 minutes).
-
-
Data Analysis:
-
For each this compound concentration, plot the fluorescence intensity against time.
-
Determine the initial reaction rate (V) from the linear portion of the curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to determine the IC50 value.
-
Mechanism of Inhibition
Cryo-electron microscopy studies have revealed the structural basis for this compound's inhibition of DnaE.[1][6][8] this compound's binding to DnaE is DNA-dependent.[1][6][8] It wedges itself into the active site of the polymerase, occupying the space where the incoming nucleotide and the templating base would normally reside.[6][8][10] This effectively blocks the addition of new nucleotides and halts DNA synthesis.
Caption: Mechanism of DnaE inhibition by this compound.
Conclusion
The real-time polymerase assay is a robust and sensitive method for characterizing the inhibitory activity of compounds like this compound against DnaE. The detailed protocols and understanding of the inhibition mechanism provided in these application notes will aid researchers in the evaluation and development of novel DnaE inhibitors as potential antibacterial agents. The quantitative data underscores the potential of this compound as a lead compound for targeting bacterial DNA replication.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of DnaE as the Antibacterial Target of the Natural Product, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dnaE [subtiwiki.uni-goettingen.de]
- 5. researchgate.net [researchgate.net]
- 6. DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 10. DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation and Storage of Nargenicin Stock Solutions for Laboratory Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nargenicin is a macrolide antibiotic with potent activity against Gram-positive bacteria, including multi-drug resistant strains such as MRSA.[1][2][3] It also exhibits potential anti-inflammatory properties by attenuating the production of nitric oxide and suppressing the expression of IL-1β, TNF-α, and iNOS.[4] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and maintaining the compound's stability and efficacy. This document provides detailed protocols for the preparation and storage of this compound stock solutions for in vitro and in vivo research applications.
Data Presentation: Solubility and Stability
Quantitative data regarding the solubility and stability of this compound are summarized in the table below for easy reference.
| Parameter | Solvent(s) | Concentration/Condition | Stability/Storage | Reference(s) |
| Solubility | Dimethyl Sulfoxide (DMSO) | Up to 25 mM | N/A | [4] |
| Ethanol, Methanol, DMF | Soluble | N/A | [3][5] | |
| Water | Limited solubility | N/A | [3] | |
| Storage (Solid) | -20°C | N/A | Stable for at least one year.[2] Some sources suggest stability for ≥ 4 years.[5] Recommended to store under desiccating conditions.[4] | [2][4][5] |
| +4°C | Short-term only | Not recommended for long-term storage. | [2] | |
| Storage (Solution) | -20°C | Aliquoted | Up to 1 month.[1][6] It is advised to re-examine the solution for efficacy if stored for longer.[6] | [1][6] |
| -80°C | Aliquoted | Up to 6 months.[6] | [6] |
Experimental Protocols
Materials and Equipment
-
This compound A1 powder (purity >97%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, disposable tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.
Calculations:
The molecular weight of this compound A1 is 515.6 g/mol .[2][4]
To prepare a 10 mM (0.010 mol/L) stock solution:
-
Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:
-
Mass (mg) = 0.001 L x 0.010 mol/L x 515.6 g/mol x 1000 mg/g = 5.156 mg
Procedure:
-
Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Weighing this compound: Carefully weigh 5.156 mg of this compound A1 powder into the tared tube.
-
Adding Solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolving: Close the tube tightly and vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.[7][8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL) in sterile microcentrifuge tubes or cryovials.[6][9]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1][6]
Note on Working Solutions:
When preparing working solutions for cell-based assays, it is recommended to dilute the DMSO stock solution in the culture medium in a stepwise manner to avoid precipitation.[6][10] Ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6] A vehicle control (culture medium with the same final concentration of DMSO) should be included in all experiments.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound stock solution preparation and storage.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. This compound A1 | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 2. usbio.net [usbio.net]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. This compound A1, Antibiotic agent (CAS 70695-02-2) | Abcam [abcam.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluation of Nargenicin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health challenge due to its resistance to a broad spectrum of β-lactam antibiotics. The urgent need for novel antimicrobial agents has led to the investigation of various natural and synthetic compounds. Nargenicin, a macrolide antibiotic produced by Nocardia species, has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including MRSA.[1][2][3] This document provides detailed experimental protocols for the comprehensive evaluation of this compound's efficacy against MRSA strains, including determination of minimum inhibitory and bactericidal concentrations, time-kill kinetics, and anti-biofilm activity.
This compound's primary mechanism of action involves the selective inhibition of DNA replication through targeting DnaE, a subunit of the DNA polymerase III holoenzyme.[4] This mode of action is distinct from many currently prescribed antibiotics, making this compound a compelling candidate for further development. These application notes are intended to provide researchers with standardized methodologies to assess the anti-MRSA properties of this compound in a reproducible manner.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound-A1 against MRSA and Other Staphylococci
| Bacterial Strain | This compound-A1 MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |
| Methicillin-Resistant S. aureus (MRSA) | 0.12 | Vancomycin: Not specified |
| Methicillin-Sensitive S. aureus (MSSA) | 0.06 | Vancomycin: Not specified |
| Vancomycin-Resistant S. aureus (VRSA) | 25 | Linezolid: Not specified |
| S. aureus (Mean of various strains) | 3.97 | Not applicable |
Note: Data compiled from an in-vitro study evaluating this compound-A1 against clinical isolates.[5] The specific reference antibiotic MICs for each strain were not provided in the source.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
MRSA strains (e.g., ATCC 43300) and quality control strains (e.g., S. aureus ATCC 29213)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Prepare a two-fold serial dilution of this compound in CAMHB across the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected to bracket the expected MIC.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial suspension to each well, bringing the final volume to 200 µL.
-
Include a positive control (wells with bacteria and broth, no this compound) and a negative control (wells with broth only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay.[5][7][8]
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipettes
Procedure:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a TSA plate.
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Kinetic Assay
This assay evaluates the rate at which this compound kills MRSA over time.[9][10][11]
Materials:
-
MRSA culture in logarithmic growth phase
-
CAMHB
-
This compound at various concentrations (e.g., 1x, 4x, 8x, 16x MIC)
-
Sterile culture tubes
-
Incubator with shaking capabilities (37°C)
-
TSA plates
-
Sterile saline for dilutions
Procedure:
-
Prepare a starting bacterial suspension of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Add this compound at the desired concentrations to separate culture tubes containing the bacterial suspension. Include a growth control tube without any antibiotic.
-
Incubate the tubes at 37°C with constant shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto TSA plates and incubate for 18-24 hours at 37°C.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[10]
Anti-Biofilm Assays
This protocol assesses this compound's ability to prevent the formation of MRSA biofilms.
Materials:
-
MRSA strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom tissue culture plates
-
This compound
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Methanol
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension of 1 x 10⁶ CFU/mL in TSB with 1% glucose.
-
In a 96-well plate, prepare serial dilutions of this compound in TSB with 1% glucose.
-
Add 100 µL of the bacterial suspension to each well containing 100 µL of diluted this compound.
-
Include positive (bacteria without this compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24 hours.
-
Gently discard the planktonic cells and wash the wells three times with sterile PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol, air dry the plate, and stain with 200 µL of 0.1% crystal violet for 20 minutes.
-
Wash the wells with PBS until the negative control wells are clear.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid.
-
Measure the absorbance at 570 nm. A significant reduction in absorbance compared to the positive control indicates inhibition of biofilm formation.
This protocol evaluates this compound's ability to destroy established MRSA biofilms.
Procedure:
-
Grow MRSA biofilms in a 96-well plate as described in the inhibition assay (steps 1-5, without the addition of this compound).
-
After 24 hours of incubation, remove the planktonic cells and wash the wells with PBS.
-
Add 200 µL of fresh TSB with 1% glucose containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for an additional 24 hours at 37°C.
-
Quantify the remaining biofilm using the crystal violet method as described above (steps 6-11 of the inhibition assay).
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Time-Kill Kinetic Assay Workflow.
Caption: this compound Mechanism of Action on MRSA.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. goums.ac.ir [goums.ac.ir]
- 4. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against drug-resistant S. aureus strains [bio-protocol.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. microchemlab.com [microchemlab.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 10. emerypharma.com [emerypharma.com]
- 11. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Combination Studies of Nargenicin with Other Antibiotics
Introduction
The emergence of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of antibiotic adjuvants that can enhance the efficacy of existing drugs. Nargenicin, a macrolide antibiotic, has demonstrated activity against a range of bacteria, particularly Gram-positive organisms. Evaluating the potential synergistic, additive, or antagonistic interactions of this compound with other classes of antibiotics is a critical step in preclinical drug development. These in vitro combination studies provide essential data to guide further research and potential clinical applications.
Disclaimer: As of the latest literature review, specific studies detailing the in vitro combination of this compound with other antibiotics are not publicly available. The following protocols are therefore based on established methodologies for in vitro antibiotic synergy testing and have been adapted from studies on similar natural compounds, such as Naringenin. Researchers should optimize these generalized protocols for their specific experimental conditions and the bacterial strains under investigation.
I. Key Experimental Protocols
Two primary methods are widely used to assess the in vitro interactions between two antimicrobial agents: the checkerboard assay and the time-kill curve analysis.
A. Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two compounds.
1. Objective: To determine if the combination of this compound and another antibiotic results in synergy, additivity, indifference, or antagonism.
2. Materials:
-
This compound stock solution of known concentration
-
Stock solution of the second antibiotic of known concentration
-
96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Sterile multichannel pipettes and reservoirs
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
3. Methodology: a. Preparation of Antibiotic Dilutions: i. Prepare serial twofold dilutions of this compound and the second antibiotic in the broth medium. ii. In a 96-well plate, add 50 µL of broth to each well. iii. Along the x-axis (columns 1-10), create serial dilutions of this compound. iv. Along the y-axis (rows A-G), create serial dilutions of the second antibiotic. v. Well H11 should contain only broth (sterility control), and well H12 should contain broth and the bacterial inoculum (growth control). Column 11 will contain dilutions of the second antibiotic only, and row H will contain dilutions of this compound only, to determine the Minimum Inhibitory Concentration (MIC) of each drug alone.
4. Interpretation of Results:
- Synergy: FICI ≤ 0.5
- Additivity/Indifference: 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0
B. Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.
1. Objective: To assess the rate of bacterial killing by this compound, a second antibiotic, and their combination at specific concentrations (e.g., sub-MIC, MIC, and supra-MIC levels).
2. Materials:
-
This compound and the second antibiotic
-
Bacterial culture in logarithmic growth phase
-
Sterile broth medium
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
3. Methodology: a. Preparation of Cultures: i. Grow a bacterial culture to the early logarithmic phase (approximately 10^6 CFU/mL). ii. Prepare flasks containing fresh broth with the following:
- No drug (growth control)
- This compound alone (e.g., at 0.5x MIC, 1x MIC, 2x MIC)
- Second antibiotic alone (e.g., at 0.5x MIC, 1x MIC, 2x MIC)
- Combination of this compound and the second antibiotic (e.g., 0.5x MIC of each)
4. Interpretation of Results:
- Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
- Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared to the most active single agent.
- Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared to the most active single agent.
- Bactericidal activity: A ≥ 3-log10 decrease in the initial inoculum.
- Bacteriostatic activity: A < 3-log10 decrease in the initial inoculum.
II. Data Presentation
Quantitative data from the checkerboard and time-kill assays should be summarized in clear and structured tables for easy comparison.
Table 1: Checkerboard Assay Results for this compound in Combination with Antibiotic B against [Bacterial Strain]
| Combination | MIC of this compound Alone (µg/mL) | MIC of Antibiotic B Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic B in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| This compound + [Antibiotic Name 1] | Value | Value | Value | Value | Calculated | Synergy/etc. |
| This compound + [Antibiotic Name 2] | Value | Value | Value | Value | Calculated | Synergy/etc. |
| This compound + [Antibiotic Name 3] | Value | Value | Value | Value | Calculated | Synergy/etc. |
Table 2: Time-Kill Curve Analysis of this compound in Combination with Antibiotic B against [Bacterial Strain]
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 24h | Log10 Reduction at 24h | Interpretation |
| Growth Control | Value | Value | N/A | Growth |
| This compound (Concentration) | Value | Value | Calculated | Bactericidal/Static |
| Antibiotic B (Concentration) | Value | Value | Calculated | Bactericidal/Static |
| This compound + |
Troubleshooting & Optimization
Technical Support Center: Nargenicin A1 Solubility for Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the water solubility of Nargenicin A1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound A1 and why is its water solubility a concern?
A1: this compound A1 is a macrolide antibiotic with potent anti-inflammatory and antibacterial properties.[1][2] Its primary mechanism of action in eukaryotic cells involves the inhibition of the NF-κB signaling pathway.[2] Like many complex organic molecules, this compound A1 is hydrophobic and exhibits poor solubility in aqueous solutions, which can pose a significant challenge for its use in many biological assays that are conducted in aqueous environments.
Q2: What is the recommended solvent for dissolving this compound A1?
A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound A1. It has been shown to be soluble in DMSO up to a concentration of 25 mM.[2] For most cell culture experiments, preparing a high-concentration stock solution in DMSO is the standard practice.
Q3: How should I prepare a working solution of this compound A1 for my cell-based assay?
A3: To prepare a working solution, the concentrated DMSO stock solution should be serially diluted in the cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[2]
Q4: What are the recommended storage conditions for this compound A1 stock solutions?
A4: this compound A1 stock solutions in DMSO should be stored at -20°C under desiccating conditions and protected from light.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the culture medium upon dilution of the DMSO stock. | 1. The concentration of this compound A1 in the final working solution exceeds its aqueous solubility limit.2. The final concentration of DMSO is too low to maintain solubility.3. Rapid dilution of the DMSO stock into the aqueous medium. | 1. Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific assay.2. While keeping the final DMSO concentration below cytotoxic levels (ideally ≤ 0.1%), ensure it is sufficient to maintain solubility. You may need to optimize the balance between compound concentration and DMSO concentration.3. Dilute the DMSO stock solution in a stepwise manner. First, dilute the stock in a small volume of media, vortex gently, and then add this intermediate dilution to the final volume of the culture medium. |
| High variability in experimental results. | 1. Incomplete solubilization of this compound A1 in the stock solution.2. Inconsistent cell seeding density.3. Degradation of this compound A1 in the culture medium. | 1. Ensure the this compound A1 is completely dissolved in the DMSO stock solution. Gentle warming or vortexing may aid dissolution.2. Standardize your cell seeding protocol to ensure uniform cell numbers across all wells.3. Prepare fresh dilutions of this compound A1 for each experiment. |
| Unexpected cytotoxicity observed in cell-based assays. | 1. The concentration of this compound A1 is too high.2. The final concentration of DMSO in the culture medium is toxic to the cells. | 1. Determine the IC50 of this compound A1 for your specific cell line and use concentrations well below this for mechanistic studies.2. Ensure the final DMSO concentration is non-toxic, ideally at or below 0.1%. Run a vehicle control with the same final DMSO concentration to assess solvent toxicity. |
| No observable effect in the assay. | 1. The concentration of this compound A1 is too low.2. Insufficient incubation time.3. The target pathway is not active or responsive in the chosen cell line. | 1. Increase the concentration of this compound A1 based on a dose-response experiment.2. Optimize the incubation time, as some biological effects may require longer exposure.3. Verify the expression and responsiveness of the target signaling pathway (e.g., NF-κB) in your cell line. |
Data Presentation
Qualitative Solubility of this compound A1
Precise quantitative solubility data for this compound A1 in a wide range of solvents is not extensively available in the public domain. Researchers are advised to determine the solubility experimentally for their specific requirements.
| Solvent | Solubility | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | Up to 25 mM | [2] |
| Ethanol | Soluble | Data not available | [3] |
| Methanol | Soluble | Data not available | [1] |
| Water | Poorly soluble | Data not available | General observation for hydrophobic compounds |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Data not available | General observation for hydrophobic compounds |
Experimental Protocols
Protocol 1: Preparation of this compound A1 Stock Solution
Materials:
-
This compound A1 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound A1 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mM).
-
Vortex the tube vigorously until the this compound A1 is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of this compound A1 Working Solution for Cell-Based Assays
Materials:
-
This compound A1 stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw an aliquot of the this compound A1 DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations.
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium (results in a 100 µM solution).
-
Gently vortex the intermediate dilution.
-
Add the required volume of the 100 µM intermediate dilution to your cell culture wells to reach a final concentration of 10 µM. For example, add 10 µL of the 100 µM solution to 90 µL of medium in a well.
-
-
-
Ensure the final concentration of DMSO in the cell culture wells does not exceed 0.1%.
-
Include a vehicle control in your experiment, which contains the same final concentration of DMSO as the wells with the highest this compound A1 concentration.
-
Prepare fresh working solutions for each experiment.
Visualizations
Caption: Experimental workflow for preparing this compound A1 solutions.
Caption: this compound A1 inhibits the NF-κB signaling pathway.
References
Troubleshooting inconsistent Nargenicin MIC results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding Minimum Inhibitory Concentration (MIC) testing for Nargenicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a macrolide antibiotic isolated from Nocardia species.[1] It exhibits potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action is the inhibition of bacterial DNA replication. It targets DnaE, a homolog of the alpha subunit of DNA polymerase III, preventing the synthesis of new DNA.[3][4]
Q2: What is a Minimum Inhibitory Concentration (MIC)?
A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[5][6] It is a quantitative measure used to determine the potency of an antibiotic against a particular bacterial strain and to guide therapeutic decisions.[5][7]
Q3: What are the standard laboratory methods for determining MIC values?
A3: The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for several methods. The most common are broth dilution (both microdilution and macrodilution) and agar dilution.[8][9] Broth microdilution, which uses 96-well microtiter plates, is widely used for its efficiency and lower reagent consumption.[5]
Q4: What are the most common sources of variability in MIC testing?
A4: Inconsistent MIC results can arise from multiple factors. Key sources of error include inoculum preparation (density that is too high or low), contamination of cultures or reagents, improper preparation of antibiotic dilutions, variations in media composition (e.g., pH, cation concentration), and degradation of the antibiotic stock solution.[10][11] Adherence to standardized protocols, such as those from CLSI, is critical for reproducibility.[8]
Troubleshooting Guide for Inconsistent this compound MICs
Q5: My MIC results are highly variable across replicate wells on the same plate. What could be the cause?
A5: This issue often points to technical errors during the assay setup.
-
Inaccurate Pipetting: Small volume inaccuracies, especially during serial dilutions or when inoculating the plates, can lead to significant concentration differences. Solution: Ensure pipettes are properly calibrated. Use fresh tips for each dilution step.
-
Inadequate Mixing: If the this compound stock solution or the bacterial inoculum is not thoroughly mixed before being dispensed, wells will receive different concentrations or cell numbers. Solution: Gently vortex the stock solution and the standardized inoculum suspension immediately before use.
-
Inoculum Heterogeneity: Clumping of bacteria in the inoculum can lead to uneven distribution in the wells. Solution: Ensure the bacterial suspension is smooth and homogenous before dilution and inoculation.
Q6: I see no bacterial growth in any wells, including my positive control (growth control). What went wrong?
A6: This indicates a fundamental problem with the bacteria, media, or incubation.
-
Non-viable Inoculum: The bacterial culture used may have been old or non-viable. Solution: Always use a fresh, actively growing culture (typically 18-24 hours old) to prepare the inoculum.[11]
-
Improper Media: The media may not support the growth of the test organism or may have been prepared incorrectly. Solution: Verify that the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) was used and prepared according to specifications.[12]
-
Incorrect Incubation: The plates may have been incubated at the wrong temperature or for an insufficient duration. Solution: Confirm the appropriate incubation conditions (e.g., 35°C for 18-24 hours for most standard bacteria) and ensure the incubator is functioning correctly.[9]
Q7: There is visible growth in my negative control (sterility control) well. What should I do?
A7: Growth in the sterility control well indicates contamination. The results from this plate are invalid.
-
Source of Contamination: Contamination could originate from the media, saline, this compound stock solution, or poor aseptic technique during plate setup.
-
Solution: Discard the results from the contaminated plate. Use fresh, sterile reagents for the repeat experiment. Review and reinforce aseptic techniques for all steps of the procedure.
Q8: My observed this compound MIC values are consistently higher or lower than expected from the literature. Why?
A8: This discrepancy can be due to the compound itself, the specific bacterial strain, or the testing conditions.
-
This compound Stock Degradation: this compound, like many compounds, can degrade if stored improperly (e.g., wrong temperature, exposure to light, multiple freeze-thaw cycles).[11][13] This leads to a lower effective concentration and artificially high MICs. Solution: Prepare fresh stock solutions. If using frozen aliquots, ensure they are single-use. Store stocks protected from light at the recommended temperature.
-
Media Composition: The activity of this compound can be influenced by media components.[14] Variations in cation concentrations (Ca2+/Mg2+), pH, or other supplements can affect how the antibiotic interacts with the bacterial cell. Solution: Strictly adhere to standardized media formulations like CAMHB. Document the lot number of the media used in each experiment to track potential batch-to-batch variability.
-
Strain Variation: The specific bacterial isolate being tested may have a different intrinsic susceptibility profile than the reference strains cited in the literature. Solution: Always test against a standard quality control (QC) strain with a known MIC range to validate the experiment.
Data Presentation
Table 1: Illustrative Quality Control (QC) Ranges for this compound
This table provides example MIC ranges for common QC strains. Actual ranges should be established and validated within your laboratory.
| Quality Control Strain | ATCC Number | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.06 - 0.5 |
| Enterococcus faecalis | 29212 | 16 - 64 |
| Escherichia coli | 25922 | >128 |
Note: Data is illustrative and based on the known spectrum of this compound, which shows high activity against Gram-positives like S. aureus and limited activity against Gram-negatives like E. coli.
Experimental Protocols
Protocol: Broth Microdilution MIC Assay (Based on CLSI Guidelines)
This protocol outlines the standard procedure for determining the MIC of this compound.
-
Preparation of this compound Stock Solution: a. Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). b. Filter-sterilize the stock solution using a 0.22 µm syringe filter. c. Prepare single-use aliquots and store them at -80°C, protected from light.[11]
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours), select 3-5 isolated colonies of the test organism. b. Inoculate a tube of sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[10] c. Within 15 minutes, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
Plate Preparation and Serial Dilution: a. Use a sterile 96-well U-bottom microtiter plate. b. Add 100 µL of CAMHB to all wells. c. Add 100 µL of the this compound working stock solution to the first column of wells, resulting in a 2x dilution. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. e. Column 11 will serve as the positive control (growth control, no drug). Column 12 will be the negative control (sterility control, no bacteria).
-
Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Reading and Interpreting Results: a. After incubation, check the control wells. There should be no growth in the negative control (column 12) and clear, turbid growth in the positive control (column 11). b. Visually inspect the test wells. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity).[5]
Visualizations
Caption: Standard workflow for a Broth Microdilution MIC experiment.
Caption: Decision tree for troubleshooting inconsistent MIC results.
Caption: Key factors influencing this compound stability and activity in MIC assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. dickwhitereferrals.com [dickwhitereferrals.com]
- 7. idexx.com [idexx.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. intertekinform.com [intertekinform.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qbdgroup.com [qbdgroup.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Nargenicin Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nargenicin for cell culture experiments. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound A1 in eukaryotic cells?
A1: In eukaryotic cells, this compound A1 has been shown to exhibit anti-inflammatory and antioxidant properties by blocking the NF-κB signaling pathway.[1] It prevents the degradation of the inhibitory protein IκB-α, which in turn keeps the NF-κB complex sequestered in the cytoplasm, inhibiting the transcription of pro-inflammatory genes.[1][2]
Q2: What is a recommended starting concentration for this compound A1 in cell-based assays?
A2: For initial experiments, a concentration range of 1 µM to 10 µM is recommended.[3] Studies have indicated that this compound A1 is not cytotoxic to RAW 264.7 macrophages at concentrations below 10 µM.[1][3] However, the optimal concentration is highly dependent on the specific cell type and the biological question being investigated. A dose-response experiment is always recommended to determine the optimal concentration for your specific assay.[3]
Q3: How should I dissolve and store this compound A1?
A3: this compound A1 is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO. This stock solution should then be diluted to the final working concentration in the cell culture medium. To avoid potential solvent-induced cytotoxicity, the final DMSO concentration in the culture medium should be kept low, typically below 0.1%. Stock solutions should be stored at -20°C, protected from light, and under desiccating conditions.[3]
Q4: Does this compound A1 have anticancer activity?
A4: While a novel analog of this compound A1, 23-demethyl 8,13-deoxythis compound, has demonstrated potent antitumor activity, there is limited direct evidence of this compound A1 itself having significant anticancer effects.[3] Therefore, researchers should be cautious in extrapolating the anticancer activities of the analog to this compound A1.[3]
Data Presentation: this compound A1 Cytotoxicity
The following table summarizes the known cytotoxic effects of this compound A1 on a mammalian cell line. It is highly recommended that researchers determine the IC50 value for their specific cell line of interest.
| Cell Line | Assay Type | Effective Concentration | Observation |
| RAW 264.7 (Murine Macrophages) | MTT Assay | < 10 µM | Not cytotoxic.[1][3] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Variability in Results | - Inconsistent cell seeding density.- "Edge effects" in multi-well plates.- Incomplete solubilization of this compound A1.- Degradation of this compound A1 in media. | - Ensure a uniform single-cell suspension and consistent seeding in each well.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Vortex the stock solution before each use and ensure thorough mixing when diluting into the media.- Prepare fresh dilutions of this compound A1 for each experiment.[3] |
| Unexpected Cytotoxicity | - High concentration of this compound A1.- High concentration of DMSO in the final culture medium.- The cell line is particularly sensitive to the compound. | - Perform a dose-response curve to determine the IC50 value and use concentrations well below this for mechanistic studies.- Ensure the final DMSO concentration is non-toxic (ideally ≤ 0.1%).- Test a lower range of this compound A1 concentrations.[3] |
| No Observable Effect | - The concentration of this compound A1 is too low.- Insufficient incubation time.- The chosen cell line is not responsive to this compound A1.- The biological pathway of interest is not modulated by this compound A1 in your cell model. | - Increase the concentration of this compound A1 based on a dose-response experiment.- Optimize the incubation time, as some effects may require longer exposure.- Verify the expression of the target pathway components (e.g., NF-κB subunits) in your cell line.- Consider using a positive control to ensure the assay is working correctly.[3] |
| Precipitate in Culture Medium | - Poor solubility of this compound A1 at the working concentration.- Interaction with components of the culture medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility without being toxic.- Prepare the final dilution of this compound A1 just before adding it to the cell culture. |
Experimental Protocols & Visualizations
Determining the IC50 of this compound A1 using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound A1, a key metric for assessing its cytotoxic potential.
Workflow for IC50 Determination
References
Technical Support Center: Nargenicin Activity and Culture Media Components
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nargenicin. The following sections address common issues encountered during in-vitro experiments, particularly concerning the influence of culture media components like Tween-80 on this compound's antibacterial activity.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected this compound activity in our assays. Could the culture medium be the cause?
A1: Yes, components in the culture medium can significantly influence the apparent activity of this compound. Surfactants such as Tween-80, often used to increase the solubility of hydrophobic compounds, can interfere with the antibacterial action of some drugs.[1] It is crucial to maintain a consistent and well-defined medium composition across all experiments to ensure reproducible results.
Q2: How does Tween-80 specifically affect bacteria and antibacterial agents?
A2: Tween-80 is a non-ionic surfactant and emulsifier that can have multifaceted effects on bacteria and antimicrobial compounds.[1][2] Its mechanisms of action include:
-
Altering Cell Membrane Permeability: Tween-80 can increase the permeability of bacterial cell membranes, which may either enhance the uptake of an antibiotic or, conversely, stress the cell in a way that promotes growth.[1][2][3]
-
Providing a Nutrient Source: The oleic acid moiety of Tween-80 can be utilized as a fatty acid source by some bacteria, potentially influencing their growth and susceptibility to antibiotics that target fatty acid synthesis.[1][2][4]
-
Interfering with Hydrophobic Interactions: For hydrophobic antibiotics, Tween-80 can form micelles around the drug molecules, reducing their availability to interact with bacterial targets.[1]
Q3: Is there an optimal concentration of Tween-80 to use when testing this compound?
A3: The optimal concentration of Tween-80 is highly dependent on the specific bacterial strain and the goals of the experiment. While low concentrations (e.g., 0.02%) have been shown to abolish the antibacterial effects of some antibiotics, higher concentrations might be necessary for solubilizing this compound.[1][5] It is recommended to perform a dose-response experiment to determine the concentration of Tween-80 that maximizes this compound solubility without significantly impacting its intrinsic activity or the viability of the target organism.
Q4: Can the presence of Tween-80 lead to variable results in Minimum Inhibitory Concentration (MIC) assays?
A4: Absolutely. The addition of Tween-80 to culture media has been shown to increase the MIC of hydrophobic antimicrobials required to eradicate bacterial biofilms.[1][2] This is a critical consideration for researchers performing antibiotic susceptibility testing. Any reported MIC values for this compound should be accompanied by the detailed composition of the medium used, including the concentration of any surfactants.
Troubleshooting Guide
Problem 1: Inconsistent this compound MIC values against Gram-positive bacteria.
-
Possible Cause 1: Variable Tween-80 Concentration. Different batches of media may have slight variations in Tween-80 concentration, or different researchers may be preparing it inconsistently.
-
Solution: Prepare a large, single batch of medium for a set of experiments. If using commercially prepared media, ensure the lot numbers are the same. Standardize the protocol for media preparation.
-
-
Possible Cause 2: Interaction with other media components. Other components in your media could be interacting with this compound or Tween-80.
-
Solution: If using a complex medium, consider switching to a chemically defined medium to reduce variability. Test for potential interactions by systematically omitting or replacing components.
-
Problem 2: this compound appears less effective in biofilm eradication assays compared to planktonic cultures.
-
Possible Cause: Tween-80 is stimulating biofilm growth or reducing this compound efficacy against biofilms. Studies have shown that Tween-80 can increase biofilm biomass for some bacteria, such as S. aureus, while also lowering the efficacy of hydrophobic antimicrobials against biofilms.[1]
-
Solution:
-
Establish a baseline for biofilm formation in your specific strain with and without Tween-80.
-
Consider testing this compound in combination with a biofilm-disrupting agent.
-
Evaluate alternative, non-ionic surfactants or solubilizing agents that may have a less pronounced effect on biofilm formation.
-
-
Experimental Protocols
Protocol 1: Determining the Effect of Tween-80 on Bacterial Growth
-
Prepare Media: Prepare a basal liquid culture medium (e.g., Tryptic Soy Broth) with varying concentrations of Tween-80 (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.5% v/v).
-
Inoculation: Inoculate each medium with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus) to a final density of ~10^5 CFU/mL.
-
Incubation: Incubate the cultures under optimal growth conditions (e.g., 37°C with shaking).
-
Growth Monitoring: Measure the optical density (OD600) at regular intervals (e.g., every 2 hours) for 24-48 hours to generate growth curves.
-
Data Analysis: Compare the growth rates and final cell densities across the different Tween-80 concentrations.
Protocol 2: Assessing the Impact of Tween-80 on this compound MIC
-
Prepare this compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Media: Prepare Mueller-Hinton Broth (or another appropriate broth) containing a fixed, non-inhibitory concentration of Tween-80 (determined from Protocol 1, e.g., 0.05%). Also, prepare a control medium without Tween-80.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in both the Tween-80-containing medium and the control medium.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates overnight at the appropriate temperature.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Compare the MIC values obtained in the presence and absence of Tween-80.
Data Presentation
Table 1: Hypothetical Effect of Tween-80 on the Minimum Inhibitory Concentration (MIC) of this compound against S. aureus
| Tween-80 Concentration (v/v) | This compound MIC (µg/mL) | Fold Change in MIC |
| 0% (Control) | 0.5 | - |
| 0.01% | 0.5 | 1 |
| 0.05% | 1.0 | 2 |
| 0.1% | 2.0 | 4 |
| 0.5% | 8.0 | 16 |
Visualizations
Caption: Troubleshooting workflow for reduced this compound activity.
Caption: Potential mechanisms of Tween-80 interference.
References
- 1. Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Interrelation between Tween and the membrane properties and high pressure tolerance of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Nargenicin stability issues in long-term experiments
Nargenicin Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for extended periods when stored under appropriate conditions. Long-term storage at -20°C is recommended, and under these conditions, it can be stable for at least four years.[1] For short-term storage, 4°C is acceptable.[2] It is also advisable to store the compound under desiccating conditions to prevent degradation from moisture.
Q2: What is the recommended way to store this compound in solution?
A2: For optimal stability, it is best to prepare this compound solutions fresh for each experiment.[3] If storage is necessary, solutions can be stored at -20°C for up to one month.[3] Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1]
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively detailed in publicly available literature, macrolide antibiotics with ester and ether linkages can be susceptible to hydrolysis under acidic or basic conditions. The presence of multiple hydroxyl groups also suggests a potential for oxidation.
Troubleshooting Guide
Q1: I am seeing inconsistent results in my cell-based assays over time. Could this be a this compound stability issue?
A1: Yes, inconsistent results in long-term cell culture experiments can be due to the degradation of this compound in the culture medium.
-
Possible Cause: this compound may be degrading in the aqueous, physiological pH environment of the cell culture medium, especially during prolonged incubation periods.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound stock solutions fresh in a suitable solvent like DMSO before diluting into the cell culture medium.
-
Minimize Exposure: Add the this compound-containing medium to your cells immediately after preparation.
-
Replenish Medium: For very long-term experiments (spanning several days), consider replenishing the cell culture medium with freshly prepared this compound at regular intervals to maintain a consistent concentration of the active compound.
-
Conduct a Stability Check: If you suspect degradation, you can perform a simple stability check by incubating this compound in your cell culture medium for the duration of your experiment, and then analyzing the remaining this compound concentration by HPLC.
-
Q2: My this compound solution appears cloudy or has precipitated after thawing. What should I do?
A2: Cloudiness or precipitation indicates that the this compound is no longer fully dissolved, which will affect the accuracy of your experimental concentrations.
-
Possible Cause: this compound may have a limited solubility in the solvent, especially at lower temperatures. The concentration of your stock solution might be too high.
-
Troubleshooting Steps:
-
Gentle Warming and Vortexing: Before use, allow the vial to equilibrate to room temperature and then gently vortex to try and redissolve the precipitate.[3]
-
Prepare a Lower Concentration Stock: If precipitation is a recurring issue, consider preparing a lower concentration stock solution.
-
Sonication: Brief sonication in a water bath can sometimes help to redissolve precipitated compounds.
-
Centrifugation: If the precipitate does not redissolve, you can centrifuge the vial and carefully collect the supernatant. However, be aware that the concentration of this compound in the supernatant will be lower than the intended concentration. It is advisable to determine the actual concentration by a method like UV spectrophotometry or HPLC.
-
Q3: I am not observing the expected biological activity of this compound in my experiments. What could be the reason?
A3: A lack of biological activity could be due to several factors, including compound degradation or issues with the experimental setup.
-
Possible Causes:
-
This compound Degradation: The compound may have degraded due to improper storage or handling.
-
Incorrect Concentration: Errors in weighing the compound or in dilutions can lead to a final concentration that is too low to elicit a biological response.
-
Cell Line Sensitivity: The cell line you are using may not be sensitive to this compound at the concentrations tested.
-
-
Troubleshooting Steps:
-
Verify Stock Solution: Prepare a fresh stock solution of this compound from a reliable source.
-
Confirm Concentration: If possible, confirm the concentration of your stock solution using spectrophotometry or HPLC.
-
Use a Positive Control: Include a positive control compound with a known effect on your cell line to ensure the assay is working correctly.
-
Increase Concentration: Perform a dose-response experiment with a wider range of this compound concentrations.
-
Data Presentation
Table 1: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years[1] | Store under desiccating conditions. |
| Solid | 4°C | Short-term[2] | |
| Solution | -20°C | Up to 1 month[3] | Protect from light.[2] |
Table 2: Illustrative Stability of this compound in Solution under Different pH Conditions (Hypothetical Data)
Disclaimer: The following data is illustrative and based on the general stability of macrolide antibiotics. Specific experimental data for this compound was not found in the public domain.
| pH | Temperature | % Degradation after 24 hours |
| 3.0 | 25°C | ~25% |
| 5.0 | 25°C | ~10% |
| 7.4 | 25°C | ~5% |
| 9.0 | 25°C | ~15% |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method that can be adapted to assess the stability of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable buffer component)
-
Methanol (for sample preparation)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Chromatographic Conditions (Starting Point for Optimization):
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Example Gradient: Start with 70% water and 30% acetonitrile, then ramp to 100% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 267 nm[1]
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
Sample Solution (for stability testing): Prepare a solution of this compound in the desired matrix (e.g., buffer at a specific pH, cell culture medium) at a known concentration.
5. Forced Degradation Studies (for method validation): To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting this compound solutions to stress conditions to generate degradation products.
-
Acid Hydrolysis: Incubate a this compound solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a this compound solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C for 24 hours, then dissolve it for analysis.
6. Analysis:
-
Inject the standard solution, the "time zero" sample solution, and the stressed samples into the HPLC system.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
-
The percentage of remaining this compound can be calculated by comparing the peak area of this compound in the stressed samples to the peak area in the "time zero" sample.
Visualizations
Caption: Workflow for assessing this compound stability in a long-term experiment.
Caption: Simplified diagram of the PKC/MAPK signaling pathway modulated by this compound.
References
Preventing Nargenicin precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Nargenicin in aqueous solutions during experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer/media | This compound has limited solubility in water. Direct addition of a concentrated stock or solid this compound to an aqueous solution will likely cause it to precipitate out. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[1] 2. Perform a serial dilution of the stock solution. When preparing your final working concentration, dilute the stock solution in your aqueous buffer or cell culture medium sequentially. Avoid adding a large volume of the concentrated stock directly to the aqueous solution. 3. Ensure the final concentration of the organic solvent is low. The final concentration of DMSO in your experimental setup should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[2] |
| Cloudiness or precipitate formation over time | The aqueous solution may be supersaturated, or the stability of this compound in the aqueous environment may be limited. | 1. Prepare fresh solutions for each experiment. It is not recommended to store aqueous solutions of this compound for extended periods.[2] 2. Check for compatibility with your buffer/media components. High concentrations of certain salts or proteins could potentially reduce the solubility of this compound. 3. Consider the pH of your aqueous solution. While specific data on this compound's pH-dependent solubility is not readily available, the solubility of many macrolide antibiotics can be influenced by pH.[3][4] |
| Inconsistent experimental results | This could be due to incomplete dissolution of this compound or precipitation during the experiment, leading to variability in the effective concentration. | 1. Visually inspect your stock solution before each use. Ensure there is no precipitate in your concentrated stock. If precipitate is observed, gently warm the solution (e.g., to 37°C) and vortex to redissolve. 2. Vortex the final diluted solution gently before adding it to your experiment. This will help to ensure a homogenous distribution of this compound. 3. Include appropriate controls. A vehicle control (medium with the same final concentration of the organic solvent) is crucial to differentiate the effects of this compound from those of the solvent.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most frequently recommended organic solvent for preparing a concentrated stock solution of this compound due to its high solvating power for this compound.[1] Ethanol and methanol can also be used.
Q2: What is the recommended storage condition for a this compound stock solution?
A2: this compound stock solutions in an organic solvent like DMSO should be stored at -20°C for long-term stability. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A3: No, this compound has limited solubility in aqueous solutions. Attempting to dissolve it directly in water or PBS will likely result in incomplete dissolution and precipitation. A stock solution in an organic solvent should be prepared first.
Q4: What are the typical working concentrations of this compound in cell culture experiments?
A4: In cell culture experiments, this compound has been shown to be effective at concentrations in the micromolar range. For example, in studies with RAW 264.7 macrophages, non-toxic concentrations below 10 µM have been used, with significant anti-inflammatory effects observed at 1, 5, and 10 µM.[5]
Q5: How can I ensure that the observed effects in my experiment are from this compound and not the solvent?
A5: Always include a vehicle control in your experimental design. This control should contain the same final concentration of the organic solvent (e.g., DMSO) used to dissolve the this compound, but without the this compound itself. This allows you to subtract any effects caused by the solvent.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a this compound stock solution and its subsequent dilution to a final working concentration for in vitro experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the appropriate amount of this compound powder in a sterile container. The molecular weight of this compound A1 is approximately 515.6 g/mol .[1]
-
Add the required volume of anhydrous, sterile-filtered DMSO to achieve a 10 mM stock solution.
-
Tightly cap the container.
-
Gently warm the mixture to 37°C in a water bath and vortex intermittently until the this compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your sterile cell culture medium to reach the desired final concentration. For a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Important: Add the this compound stock solution to the medium while gently vortexing to ensure rapid and uniform mixing, which helps prevent precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Aqueous Solutions (Water, Buffers) | Limited/Poor | Direct dissolution is not recommended. |
| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. |
| Ethanol | Soluble | An alternative solvent for stock solution preparation. |
| Methanol | Soluble | An alternative solvent for stock solution preparation. |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound.[1][2][5]
Experimental Workflow Diagram
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Physicochemical properties and stability in the acidic solution of a new macrolide antibiotic, clarithromycin, in comparison with erythromycin. | Semantic Scholar [semanticscholar.org]
- 4. Physicochemical Properties and Stability in the Acidic Solution of a New Macrolide Antibiotic, Clarithromycin, in Comparison with Erthyomycin [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Total Synthesis of Nargenicin A1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Nargenicin A1. The content is structured to address specific experimental challenges and provide detailed methodologies for key reactions.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound A1, presented in a question-and-answer format.
Construction of the cis-Decalin Core
Question: We are attempting the Diels-Alder reaction between a substituted diene and benzoquinone to form the cis-decalin core, but we are observing low yields and a mixture of diastereomers. What are the critical parameters to control this reaction?
Answer:
The Diels-Alder reaction to form the highly oxidized cis-decalin core of this compound A1 is a crucial step that requires careful optimization to achieve both high yield and the desired stereoselectivity.[1] Here are key factors to consider:
-
Diene and Dienophile Purity: Ensure the diene and benzoquinone are of high purity. Benzoquinone is susceptible to decomposition and should be freshly sublimed or recrystallized before use.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly influence the rate and stereoselectivity of the Diels-Alder reaction. Common Lewis acids for this purpose include BF₃·OEt₂, SnCl₄, and various chiral Lewis acids for enantioselective transformations. The choice of Lewis acid and its stoichiometry should be systematically screened.
-
Solvent and Temperature: The reaction is typically performed in a non-polar solvent such as toluene or dichloromethane at low temperatures to enhance stereoselectivity. A temperature screening from -78 °C to room temperature is recommended.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid decomposition of the product. Prolonged reaction times, especially in the presence of a Lewis acid, can lead to side reactions.
Troubleshooting Table:
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Decomposition of starting materials or product. | Use freshly purified reagents. Optimize reaction time and temperature. |
| Inefficient cycloaddition. | Screen different Lewis acid catalysts and stoichiometries. | |
| Poor Diastereoselectivity | Reaction is not under kinetic control. | Perform the reaction at lower temperatures. |
| Ineffective facial selection. | Experiment with different Lewis acid catalysts, including chiral ones. | |
| Formation of Byproducts | Polymerization of the diene or dienophile. | Use a radical inhibitor in small amounts. Ensure the reaction is performed under an inert atmosphere. |
Formation of the Strained Tetrahydrofuran (THF) Ether Bridge
Question: We are struggling with the formation of the strained five-membered ether bridge in the this compound A1 core. Our attempts at intramolecular Williamson ether synthesis have failed. What alternative strategies can be employed?
Answer:
The formation of the strained THF ether bridge is a significant challenge due to the steric congestion and the required ring strain. A successful strategy reported in synthetic efforts towards this compound A1 involves a boron trifluoride-induced oxidative etherification.[1] This reaction proceeds through a Lewis acid-induced formation of a tertiary carbocation, which is then trapped in a transannular fashion by a proximate hydroxyl group (or its silyl ether precursor).[2]
Troubleshooting Decision Tree:
References
Technical Support Center: Overcoming Efflux Pump-Mediated Resistance to Nargenicin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nargenicin. The information provided is designed to help address specific issues related to potential efflux pump-mediated resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a macrolide antibiotic that inhibits bacterial DNA replication.[1] It specifically targets the alpha subunit of DNA polymerase III, a critical enzyme for DNA synthesis in bacteria.[1]
Q2: I am observing higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against my bacterial strains. What could be the cause?
Higher than expected MIC values for this compound can arise from several factors. One significant possibility is the presence of active efflux pumps in your bacterial strain. These pumps are membrane proteins that can actively transport this compound out of the cell, reducing its intracellular concentration and thus its efficacy. Other potential causes include target-site mutations in the dnaE gene (encoding the alpha subunit of DNA polymerase III) or enzymatic inactivation of the drug, although efflux is a common mechanism of resistance to macrolide antibiotics.
Q3: Which efflux pumps are known to confer resistance to this compound?
While specific efflux pumps that directly confer resistance to this compound are not extensively documented in the literature, it is plausible that pumps known to extrude other macrolide antibiotics could also transport this compound. In Gram-positive bacteria such as Staphylococcus aureus, several multidrug efflux pumps have been identified that could potentially contribute to this compound resistance. These include members of the Major Facilitator Superfamily (MFS) like NorA, NorB, and NorC, the Small Multidrug Resistance (SMR) family, and the Multidrug and Toxic Compound Extrusion (MATE) family.[2][3][4][5]
Q4: How can I determine if efflux pumps are responsible for the observed resistance to this compound in my experiments?
A common method to investigate the role of efflux pumps is to determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction in the MIC of this compound when the EPI is present suggests that efflux is a contributing factor to the resistance.
Q5: What are some common efflux pump inhibitors I can use?
Several compounds are known to inhibit bacterial efflux pumps and can be used in vitro to investigate their role in antibiotic resistance. These include:
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): A protonophore that disrupts the proton motive force, which powers many efflux pumps.[6]
-
Phenylalanine-arginine β-naphthylamide (PAβN): A broad-spectrum EPI that has been shown to inhibit RND-type efflux pumps in Gram-negative bacteria and may have activity against other pump families.[7][8]
-
Naringenin: A natural flavonoid that has been shown to potentiate the effect of other antibiotics by inhibiting the NorA efflux pump in Staphylococcus aureus.[9]
It is important to note that the efficacy of these inhibitors can vary depending on the specific efflux pump and bacterial species.
Troubleshooting Guides
Problem: High this compound MIC values in Staphylococcus aureus
Possible Cause: Overexpression of multidrug efflux pumps. S. aureus possesses a variety of efflux pumps that can extrude a broad range of substrates, including antibiotics.[2][4][7]
Troubleshooting Steps:
-
Confirm Strain Identity and Purity: Ensure the bacterial culture is pure and correctly identified.
-
Perform a Synergy Assay with an Efflux Pump Inhibitor: Conduct a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index for this compound in combination with a known EPI (e.g., PAβN or Naringenin). A synergistic or additive effect strongly suggests the involvement of efflux pumps.
-
Gene Expression Analysis (Optional): If you have the capabilities, perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of known efflux pump genes in your resistant strain compared to a susceptible control strain. Genes to consider in S. aureus include norA, norB, norC, and mepA.[5][6]
Problem: Inconsistent Results in Efflux Pump Inhibition Assays
Possible Cause: Experimental variability or inappropriate inhibitor concentration.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Determine the MIC of the EPI alone to ensure that the concentration used in the synergy assay is non-inhibitory to bacterial growth.
-
Standardize Inoculum Preparation: Ensure a consistent and standardized bacterial inoculum is used for all experiments, typically a 0.5 McFarland standard.
-
Include Appropriate Controls: Always include controls for the antibiotic alone, the EPI alone, and a growth control (no antibiotic or EPI).
-
Repeat Experiments: Perform experiments in biological triplicates to ensure the reproducibility of the results.
Data Presentation
Table 1: Example Data from a Checkerboard Assay for this compound and an Efflux Pump Inhibitor (EPI)
| This compound (µg/mL) | EPI (µg/mL) | Growth (OD600) |
| 64 | 0 | 0.85 |
| 32 | 0 | 0.82 |
| 16 | 0 | 0.79 |
| 8 | 0 | 0.65 |
| 4 | 0 | 0.12 |
| 2 | 0 | 0.05 |
| 1 | 0 | 0.04 |
| 0 | 20 | 0.88 |
| 4 | 20 | 0.05 |
| 2 | 20 | 0.04 |
| 1 | 20 | 0.04 |
This table illustrates how the presence of a non-inhibitory concentration of an EPI can lower the MIC of this compound, indicating efflux pump inhibition.
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index (FICI) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Additive or Indifference |
| > 4 | Antagonism |
The FICI is calculated as: (MIC of this compound in combination / MIC of this compound alone) + (MIC of EPI in combination / MIC of EPI alone).[10]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination of this compound
This protocol is adapted from standard clinical laboratory procedures.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: From a fresh overnight culture, suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
Prepare Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 100 µL.
-
Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol allows for the assessment of the synergistic effect between this compound and a potential EPI.[10][11][12][13][14]
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the EPI at concentrations that are a multiple (e.g., 4x or 10x) of the highest concentration to be tested.
-
Prepare Microtiter Plate:
-
Along the x-axis (columns), prepare serial dilutions of this compound.
-
Along the y-axis (rows), prepare serial dilutions of the EPI.
-
Each well will contain a unique combination of this compound and EPI concentrations.
-
-
Inoculate Plate: Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Read Results: Determine the MIC of each compound alone and in combination.
-
Calculate FIC Index: Calculate the FIC index for each combination that inhibits growth to determine if the interaction is synergistic, additive, or antagonistic.
Mandatory Visualizations
Caption: Mechanism of efflux pump-mediated resistance to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Multidrug Efflux Pumps in Staphylococcus aureus: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efflux Pump Mediated Antimicrobial Resistance by Staphylococci in Health-Related Environments: Challenges and the Quest for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aimspress.com [aimspress.com]
- 6. brieflands.com [brieflands.com]
- 7. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ppj.phypha.ir [ppj.phypha.ir]
- 9. Naringenin as potentiator of norfloxacin efficacy through inhibition of the NorA efflux pump in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
Optimizing feeding strategies for enhanced Nargenicin production in Nocardia
Welcome to the technical support center for optimizing Nargenicin production in Nocardia. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during this compound production experiments, with a focus on optimizing feeding strategies.
Q1: My Nocardia culture is showing poor growth and low this compound yield. What are the first steps to troubleshoot this?
A1: Poor growth can be a significant factor limiting this compound production. First, ensure your basic culture conditions are optimal for Nocardia sp. This includes verifying the correct medium composition, pH, temperature, and aeration. Standard cultivation methods may not always be sufficient to unlock the full biosynthetic potential of Nocardia.[1] Once optimal growth conditions are established, you can focus on specific strategies to enhance this compound production. A common reason for low yield is the limited availability of biosynthetic precursors.[2]
Q2: I have optimized the growth conditions, but the this compound yield is still suboptimal. How can I increase the production?
A2: A highly effective method to boost this compound production is to supplement the culture medium with biosynthetic precursors.[3] this compound A1 is a polyketide macrolide, and its biosynthesis relies on precursors such as acetate and propionate.[4] Supplementing the culture with sources of these precursors can significantly increase the yield.
Q3: What specific precursors should I use, and at what concentrations?
A3: Studies on Nocardia sp. CS682 have shown that supplementation with methyl oleate, sodium propionate, or sodium acetate can lead to a significant increase in this compound A1 production.[3][5] Methyl oleate has been identified as a particularly effective precursor.[3] The optimal concentrations may vary between strains and culture conditions, but a good starting point is around 30 mM for methyl oleate and 15 mM for sodium propionate and sodium acetate.[3][4][6]
Q4: I am working with a metabolically engineered strain of Nocardia. Do the same feeding strategies apply?
A4: Yes, and in many cases, the effects of precursor feeding are even more pronounced in engineered strains. For instance, in Nocardia strains overexpressing the acetyl-CoA carboxylase complex (ACC), which increases the intracellular pool of malonyl-CoA, supplementation with precursors like methyl oleate can lead to a nearly 7-fold increase in this compound A1 production compared to the wild-type strain without supplementation.[3][7] Similarly, strains engineered to overexpress S-adenosylmethionine synthetase (MetK) also show enhanced production with precursor feeding.[3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production in Nocardia important?
A1: this compound A1 is a polyketide macrolide antibiotic with potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9][10] Its unique structure and mode of action make it a promising candidate for drug development. Nocardia species are the natural producers of this compound.[1][11]
Q2: What is the biosynthetic pathway of this compound?
A2: this compound is synthesized by a Type I polyketide synthase (PKS).[12][13] The biosynthesis of the this compound A1 aglycon is derived from common precursors like acetate and propionate.[4] The core structure is then further modified by post-PKS tailoring enzymes to yield the final active compound.[8][9] The biosynthetic gene cluster for this compound has been identified in several Nocardia species.[8][14]
Q3: Are there other strategies to enhance this compound production besides precursor feeding?
A3: Yes, metabolic engineering is a powerful approach. This can involve the overexpression of genes that increase the supply of precursors, such as the acetyl-CoA carboxylase complex.[7] Another strategy is the heterologous expression of transcriptional activator genes. For example, expressing S-adenosylmethionine synthetase has been shown to enhance this compound A1 production.[7] Furthermore, optimizing the fermentation medium and process parameters can also contribute to improved yields.
Quantitative Data on Precursor Feeding
The following tables summarize the impact of different precursor feeding strategies on this compound A1 production in various Nocardia strains.
Table 1: Effect of Precursor Supplementation on this compound A1 Production in Nocardia sp. CS682 (Wild-Type)
| Precursor | Concentration (mM) | Fold Increase in Production |
| Methyl Oleate | 30 | ~4.62 |
| Sodium Propionate | 15 | ~4.25 |
| Sodium Acetate | 15 | ~2.81 |
| (Data sourced from Dinesh et al., 2012)[3] |
Table 2: Effect of Precursor Supplementation on this compound A1 Production in Metabolically Engineered Nocardia sp. Strains
| Strain | Precursor | Concentration (mM) | Fold Increase in Production |
| Nocardia sp. metK18 (MetK overexpression) | Methyl Oleate | 30 | ~5.57 |
| Sodium Propionate | 15 | ~5.01 | |
| Sodium Acetate | 15 | ~3.64 | |
| Nocardia sp. ACC18 (ACC overexpression) | Methyl Oleate | 30 | ~6.99 |
| Sodium Propionate | 15 | ~6.46 | |
| Sodium Acetate | 15 | ~5.58 | |
| (Data sourced from Dinesh et al., 2012)[3] |
Experimental Protocols
Protocol 1: Preparation of Precursor Stock Solutions
-
Methyl Oleate (300 mM Stock):
-
Accurately weigh the required amount of methyl oleate.
-
Dissolve it in an equal volume of ethanol.
-
Add Tween 80 to a final concentration of 5% (v/v) to aid emulsification.
-
Bring the solution to the final volume with sterile distilled water.
-
Sterilize the solution by filtering through a 0.22 µm filter.
-
-
Sodium Propionate (1.5 M Stock):
-
Dissolve the required amount of sodium propionate in sterile distilled water.
-
Adjust the pH to 7.0 with NaOH or HCl if necessary.
-
Sterilize the solution by autoclaving or filtering through a 0.22 µm filter.
-
-
Sodium Acetate (1.5 M Stock):
-
Dissolve the required amount of sodium acetate in sterile distilled water.
-
Adjust the pH to 7.0 with NaOH or HCl if necessary.
-
Sterilize the solution by autoclaving or filtering through a 0.22 µm filter.
-
Protocol 2: Fed-Batch Cultivation for Enhanced this compound Production
-
Inoculate a suitable seed culture medium with a fresh culture of Nocardia sp. and incubate under optimal conditions (e.g., 30°C, 200 rpm) for 2-3 days.
-
Transfer the seed culture to the production medium at a 5% (v/v) inoculation rate.
-
Incubate the production culture under optimal conditions.
-
After a specific period of initial growth (e.g., 24-48 hours), add the sterile precursor stock solution to the culture to achieve the desired final concentration (e.g., 30 mM methyl oleate or 15 mM sodium propionate/acetate).
-
Continue the fermentation for the desired production period (e.g., 7-10 days).
-
Monitor this compound production at regular intervals by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: this compound Biosynthesis Pathway
Caption: Troubleshooting Low this compound Yield
Caption: Experimental Workflow for Fed-Batch Cultivation
References
- 1. The genus Nocardia as a source of new antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordinating precursor supply for pharmaceutical polyketide production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of different biosynthetic precursors on the production of this compound A1 from metabolically engineered Nocardia sp. CS682 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic engineering of Nocardia sp. CS682 for enhanced production of this compound A₁ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production, isolation and biological activity of this compound from Nocardia sp. CS682 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Engineering actinomycetes for biosynthesis of macrolactone polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis and Ether-Bridge Formation in this compound Macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
Nargenicin A1 experimental variability and control measures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nargenicin A1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound A1?
A1: this compound A1 has two primary mechanisms of action. As a broad-spectrum antibiotic, it targets the alpha subunit of DNA polymerase III (DnaE), thereby inhibiting bacterial DNA replication.[1] It also exhibits anti-inflammatory and antioxidant properties by blocking the NF-κB signaling pathway in eukaryotic cells.[2][3]
Q2: What is a recommended starting concentration for this compound A1 in cell-based assays?
A2: For initial experiments in cell-based assays, a concentration range of 1 µM to 10 µM is recommended.[3] Studies have indicated that this compound A1 is not cytotoxic to RAW 264.7 macrophages at concentrations below 10 µM.[2][3] However, the optimal concentration is highly dependent on the specific cell type and the experimental question. A dose-response experiment is always recommended to determine the most suitable concentration for your assay.[3]
Q3: How should I dissolve and store this compound A1?
A3: this compound A1 is soluble in dimethyl sulfoxide (DMSO) up to 25 mM.[3] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To minimize solvent-induced cytotoxicity, the final DMSO concentration in the culture medium should be kept low, ideally below 0.1%.[3] Stock solutions should be stored at -20°C under desiccating conditions and protected from light.[3]
Q4: Does this compound A1 have anticancer activity?
A4: While a novel analog of this compound A1, 23-demethyl 8,13-deoxythis compound, has shown potent antitumor activity, there is limited direct evidence of this compound A1 itself having significant anticancer effects.[3][4] Researchers should be cautious when extrapolating the anticancer activities of its analogs to this compound A1.
Troubleshooting Guides
Antibacterial Susceptibility Testing (e.g., MIC assays)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values | Inoculum size variability. | Standardize the inoculum preparation to a 0.5 McFarland standard to ensure a consistent starting bacterial density (approximately 1-2 x 10⁸ CFU/mL).[5] |
| Media composition. | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistent results.[5] | |
| This compound A1 degradation. | Prepare fresh dilutions of this compound A1 for each experiment.[3] | |
| No bacterial growth in positive control | Inoculum viability issue. | Ensure the bacterial culture is fresh and in the logarithmic growth phase. |
| Contamination of media. | Use sterile techniques and fresh, sterile media. | |
| Growth observed at high this compound A1 concentrations | Bacterial resistance. | Confirm the identity and expected susceptibility of the bacterial strain. |
| Inaccurate this compound A1 concentration. | Verify the concentration of the stock solution. |
Anti-inflammatory and Cytotoxicity Assays (e.g., RAW 264.7 macrophages)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity (MTT) results | Inconsistent cell seeding density. | Implement a strict, standardized cell seeding protocol. Ensure even cell distribution by gently swirling the plate after seeding.[6] |
| Variable incubation times. | Adhere to consistent incubation times for both this compound A1 treatment and the MTT reagent.[6] | |
| Different cell metabolic states. | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.[6] | |
| Inconsistent anti-inflammatory assay results (NO, PGE2, cytokines) | Variable LPS potency. | Test each new lot of LPS to determine the optimal concentration for a robust inflammatory response. Store LPS aliquots at -20°C to minimize freeze-thaw cycles.[6] |
| Inconsistent pre-treatment timing. | Optimize and strictly maintain the pre-treatment time with this compound A1 (e.g., 1 hour) before LPS stimulation.[6] | |
| Uneven cell stimulation. | Ensure thorough but gentle mixing when adding this compound A1 and LPS to the cell cultures.[6] | |
| Precipitate observed in culture medium | Poor solubility at working concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility. Prepare the final dilution in pre-warmed medium and add it to the cells immediately.[3] |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound A1 against various Gram-positive bacteria.
| Bacterial Strain | Mean MIC (µg/mL) |
| Methicillin-Sensitive Staphylococcus aureus (MSSA) | 0.06 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.12 |
| Vancomycin-Resistant Staphylococcus aureus (VRSA) | 25 |
| Streptococcus spp. | 0.017 |
| Enterococcus faecalis | 14.45 |
| Enterococcus faecium | 53.13 |
Data compiled from a study by Gouda et al., 2022.[7]
Table 2: Effective concentrations of this compound A1 in anti-inflammatory assays using LPS-stimulated RAW 264.7 macrophages.
| Assay | This compound A1 Concentration (µM) | Observation |
| Cytotoxicity (MTT) | < 10 | No significant cytotoxicity observed.[2] |
| Anti-inflammatory | 2.5, 5, 10 | Dose-dependent inhibition of LPS-induced NO, PGE2, TNF-α, IL-1β, and IL-6 production.[3] |
| Antioxidant | 2.5, 5, 10 | Dose-dependent reduction of LPS-induced ROS generation.[3] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound A1 against a specific bacterium.
Materials:
-
This compound A1
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a pure culture, suspend several bacterial colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
This compound A1 Dilution:
-
Prepare a stock solution of this compound A1 in DMSO.
-
Perform serial twofold dilutions of this compound A1 in CAMHB in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the this compound A1 dilutions.
-
Include a positive control (inoculum without this compound A1) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound A1 that completely inhibits visible bacterial growth.[7]
-
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of this compound A1 on a specific cell line, such as RAW 264.7 macrophages.
Materials:
-
This compound A1
-
RAW 264.7 macrophages
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]
-
-
Treatment:
-
Prepare serial dilutions of this compound A1 in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound A1 dilutions to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound A1 concentration).[3]
-
Incubate for the desired time period (e.g., 24 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
-
Formazan Solubilization and Measurement:
NF-κB Nuclear Translocation Assay (Western Blot)
This protocol is used to assess the effect of this compound A1 on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
This compound A1
-
RAW 264.7 macrophages
-
LPS
-
Subcellular fractionation kit
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA)
-
Primary antibody against NF-κB p65
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with this compound A1 for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).[6]
-
-
Subcellular Fractionation:
-
Protein Quantification:
-
Determine the protein concentration of each fraction.[6]
-
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[2][6]
-
Block the membrane and incubate with a primary antibody against NF-κB p65.[6]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.[6]
-
Detect the protein bands using chemiluminescence.
-
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound A1.
Caption: this compound A1 inhibits the NF-κB signaling pathway.
Caption: Putative mechanism of a this compound A1 analog via the PI3K/AKT/mTOR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound A1 attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jcdr.net [jcdr.net]
Validation & Comparative
Comparative Analysis of Nargenicin and Linezolid Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the natural product Nargenicin A1 and the synthetic antibiotic linezolid against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant pathogen of clinical concern. The comparison is based on available preclinical data, focusing on their mechanisms of action, in vitro activity, and the methodologies used in their evaluation.
Executive Summary
This compound A1 and linezolid represent two distinct classes of antibiotics with unique mechanisms of action against MRSA. Linezolid, an oxazolidinone, is a well-established therapeutic agent for MRSA infections, with extensive supporting data on its efficacy. This compound A1, a polyketide natural product, demonstrates promising in vitro activity against MRSA by targeting a novel bacterial pathway. While data for this compound A1 is less extensive than for linezolid, its distinct mechanism of action presents a compelling case for further investigation as a potential anti-MRSA agent.
Data Presentation
Table 1: In Vitro Activity of this compound A1 and Linezolid against S. aureus
| Antibiotic | Target Organism | Mean MIC (μg/mL) | MIC Range (μg/mL) |
| This compound A1 | MSSA | 0.06[1] | Not Reported |
| MRSA | 0.12[1] | Not Reported | |
| VRSA | 25[1] | Not Reported | |
| Linezolid | MRSA | 1.178 - 1.582[2] | 2 (for specific strains)[1] |
Note: The MIC values for this compound A1 are based on a single study and represent the mean of the isolates tested. A positive correlation was observed between the MICs of this compound A1 and linezolid against MRSA (r=0.7), suggesting that as the MIC of linezolid increased, the MIC of this compound A1 also tended to increase.[1]
Mechanisms of Action
This compound A1: Inhibition of DNA Replication
This compound A1 exerts its antibacterial effect through a novel mechanism: the inhibition of the α-subunit of DNA polymerase III (DnaE), a critical enzyme in bacterial DNA replication.[2] This mechanism is distinct from currently marketed antibiotics. Macromolecular labeling studies in Staphylococcus aureus have shown that this compound A1 selectively inhibits DNA replication without affecting gyrase or topoisomerase IV.[2] The binding of this compound to the DnaE1 subunit is dependent on the presence of the DNA substrate.
Linezolid: Inhibition of Protein Synthesis
Linezolid belongs to the oxazolidinone class of antibiotics and functions by inhibiting the initiation of protein synthesis in bacteria.[3][4] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex. This action halts the translation of messenger RNA (mRNA) into proteins, which is essential for bacterial growth and replication.[3] Linezolid's binding site on the ribosome is unique compared to other protein synthesis inhibitors.[4]
Experimental Data and Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of an antibiotic that prevents visible growth of a microorganism.
Protocol: Broth Microdilution Method (based on CLSI guidelines) [5][6]
-
Preparation of Inoculum: A standardized inoculum of the MRSA strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Antibiotic Dilution: Serial twofold dilutions of this compound A1 and linezolid are prepared in a 96-well microtiter plate using CAMHB.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only broth (negative control) and broth with bacteria (positive control) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Time-Kill Kinetics Assay
Objective: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.
Protocol: Time-Kill Assay [7][8]
-
Preparation: Cultures of the MRSA strain are grown to the logarithmic phase and then diluted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.
-
Exposure: The bacterial suspension is exposed to the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) in flasks or tubes. A growth control without any antibiotic is included.
-
Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Quantification: The samples are serially diluted and plated on appropriate agar plates. After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Results for Linezolid: Time-kill assays have demonstrated that linezolid is generally bacteriostatic against Staphylococcus aureus.[3]
Results for this compound A1: While described as having bactericidal properties, specific time-kill curve data for this compound A1 against MRSA were not available in the reviewed literature.[2]
In Vivo Efficacy Models
Objective: To evaluate the therapeutic efficacy of an antibiotic in a living organism.
Protocol: Murine Model of MRSA Skin Infection [9]
-
Animal Model: Immunocompetent mice (e.g., BALB/c) are typically used.
-
Infection: A defined inoculum of an MRSA strain (e.g., USA300) is injected subcutaneously or intradermally into the flank or back of the mice.
-
Treatment: At a specified time post-infection, treatment with the antibiotic (e.g., this compound A1 or linezolid) or a vehicle control is initiated. The route of administration (e.g., oral, intravenous, topical) and dosing regimen are defined based on the pharmacokinetic properties of the compound.
-
Assessment: The primary endpoints often include the measurement of the skin lesion size (abscess area) and the bacterial burden (CFU) in the infected tissue at the end of the study. Systemic dissemination of the infection can also be assessed by quantifying bacteria in the spleen or other organs.
Results for Linezolid: Linezolid has demonstrated efficacy in various murine models of MRSA infection, including skin and soft tissue infections, pneumonia, and bacteremia.
Results for this compound A1: Published in vivo efficacy data for this compound A1 in MRSA infection models were not identified in the reviewed literature.
Visualizations
Conclusion
Linezolid is a well-characterized antibiotic with proven efficacy against MRSA infections, supported by a wealth of in vitro and in vivo data. This compound A1 presents a promising novel antibiotic candidate with a distinct mechanism of action that could be valuable in combating resistance. The available in vitro data suggests that this compound A1 has potent activity against MRSA, comparable to that of linezolid based on MIC correlations.[1] However, a comprehensive comparative assessment is currently limited by the lack of publicly available in vivo efficacy and time-kill kinetic data for this compound A1. Further preclinical development and head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound A1 relative to established agents like linezolid for the treatment of MRSA infections.
References
- 1. jcdr.net [jcdr.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Development and Preclinical Evaluation of New Inhaled Lipoglycopeptides for the Treatment of Persistent Pulmonary Methicillin-Resistant Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Successful Development of Bacteriocins into Therapeutic Formulation for Treatment of MRSA Skin Infection in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 8. Killing of Staphylococcus aureus persisters by a multitarget natural product chrysomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models for Drug Development for MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DnaE as the Antibacterial Target of Nargenicin: A Comparative Guide
The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. Nargenicin A1, a natural product, has been identified as a potent inhibitor of bacterial DNA replication, specifically targeting the α-subunit of DNA polymerase IIIE (DnaE). This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, and details the methodologies used to validate DnaE as its primary antibacterial target.
Executive Summary
This compound A1 demonstrates significant antibacterial activity against a variety of Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).[1][2] Its primary mechanism of action is the inhibition of DnaE, a crucial enzyme in bacterial DNA replication.[1] This unique target distinguishes it from many current antibiotic classes. Through a series of robust experimental approaches, including macromolecular labeling, mutant generation, whole-genome sequencing, and in vitro enzyme assays, DnaE has been unequivocally validated as the molecular target of this compound.[3]
Comparative Efficacy of this compound A1
The in vitro potency of this compound A1 has been quantified using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Table 1: Comparative MICs (µg/mL) of this compound A1 and Other Antibiotics against Staphylococcus aureus Strains [1][2][4]
| Antibiotic | MSSA (Mean MIC) | MRSA (Mean MIC) | VRSA (Mean MIC) |
| This compound A1 | 0.06 | 0.12 | 25 |
| Vancomycin | 0.92 | 0.85 | - |
| Linezolid | 0.65 | - | - |
Table 2: this compound A1 MICs (µg/mL) against Other Gram-Positive Bacteria [1][4]
| Bacterial Species | Strain Type | Mean MIC (µg/mL) |
| Enterococcus spp. | - | 27.34 |
| Streptococcus spp. | - | 0.017 |
| Mycobacterium tuberculosis H37Rv | - | 12.5 µM |
The data indicates that this compound A1 is highly potent against S. aureus and Streptococcus species. While its activity against Enterococcus and VRSA is lower, it still presents a potential therapeutic option, especially given its novel mechanism of action.
Target Validation: A Multi-faceted Approach
The validation of DnaE as the target of this compound involved a systematic workflow designed to pinpoint its mechanism of action.
Caption: Workflow for the validation of DnaE as the target of this compound.
Mechanism of Action: Inhibition of DNA Polymerase IIIE
This compound inhibits DnaE by binding to it in a DNA-dependent manner.[5][6] Cryo-electron microscopy studies have revealed that this compound wedges itself between the terminal base pair of the DNA and the polymerase, occupying the space of both the incoming nucleotide and the templating base.[5][6][7] This unique binding mode effectively stalls DNA replication, leading to a bactericidal effect.[5][7]
Caption: this compound's mechanism of action on bacterial DNA replication.
Comparative Inhibition of Bacterial Polymerases
The inhibitory activity of this compound has been tested against DnaE from different bacterial species, revealing a spectrum of activity.
Table 3: this compound IC50 Values against Replicative DNA Polymerases [7]
| Bacterial Polymerase | IC50 (nM) |
| S. aureus DnaE | 8 |
| M. tuberculosis DnaE1 | 125 |
| E. coli Pol IIIα | 13,000 |
These results show that this compound is a potent inhibitor of DnaE from Gram-positive bacteria like S. aureus and M. tuberculosis, but is significantly less effective against the corresponding enzyme from the Gram-negative bacterium E. coli. This differential activity is attributed, at least in part, to the DNA binding affinity of the respective polymerases.[7]
Experimental Protocols
This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.[1][2]
-
Preparation of Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used as the liquid growth medium. A stock solution of this compound A1 is prepared in a suitable solvent like DMSO and then serially diluted in CAMHB in a 96-well microtiter plate.[1][2]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[1]
-
Incubation: The inoculated plates are sealed and incubated at 35-37°C for 16-20 hours.[2]
-
Interpretation: The MIC is recorded as the lowest concentration of this compound A1 that completely inhibits visible bacterial growth.[1][2]
This assay directly measures the inhibitory effect of this compound on the activity of purified DnaE.
-
Reaction Mixture: A typical reaction mixture contains the purified DnaE enzyme, a DNA template-primer, and radiolabeled or fluorescently labeled dNTPs in a suitable buffer.
-
Inhibition: this compound A1 at various concentrations is added to the reaction mixture.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme or dNTPs and incubated at an optimal temperature. The reaction is then stopped, often by the addition of EDTA or by filtration.
-
Quantification: The amount of incorporated dNTPs is quantified, typically by scintillation counting or fluorescence measurement. The IC50 value is then calculated as the concentration of this compound A1 that reduces enzyme activity by 50%.
Conclusion
The comprehensive validation of DnaE as the antibacterial target of this compound A1 highlights its potential as a lead compound for the development of new antibiotics. Its novel mechanism of action and potent activity against clinically relevant Gram-positive pathogens, including resistant strains, make it a promising candidate for addressing the growing challenge of antibiotic resistance. Further medicinal chemistry efforts to expand its spectrum of activity are warranted.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. jcdr.net [jcdr.net]
- 5. biorxiv.org [biorxiv.org]
- 6. DNA-Dependent Binding of this compound to DnaE1 Inhibits Replication in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Cytotoxicity of Nargenicin A1 and Erythromycin on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of Nargenicin A1 and the widely-used antibiotic, erythromycin, on various human cell lines. By presenting supporting experimental data, detailed methodologies, and relevant signaling pathways, this document aims to inform researchers and drug development professionals on the potential therapeutic applications and toxicological profiles of these two macrolide compounds.
Executive Summary
This compound A1, a polyketide macrolide, has demonstrated potent antibacterial properties. Recent investigations have also unveiled the anticancer potential of a novel analog of this compound A1, 23-demethyl 8,13-deoxythis compound. In contrast, erythromycin, a common macrolide antibiotic, has shown varied cytotoxic effects on different human cell lines, raising questions about its potential for repurposing in oncology and highlighting the need for careful toxicological assessment. This guide synthesizes available data to offer a direct comparison of their cytotoxic profiles.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the 50% inhibitory concentration (IC50) values for a this compound A1 analog and erythromycin across various human cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound A1 Analog (23-demethyl 8,13-deoxythis compound) | AGS | Human Gastric Adenocarcinoma | Not specified, but suppressed growth | [1] |
| A549 | Human Lung Carcinoma | Not specified, but suppressed growth | [1] | |
| SK-MEL-28 | Human Skin Melanoma | Not specified, but suppressed growth | [1] | |
| HepG2 | Human Liver Hepatocellular Carcinoma | Not specified, but suppressed growth | [1] | |
| HCT116 | Human Colon Carcinoma | Not specified, but suppressed growth | [1] | |
| T98G | Human Brain Glioblastoma | Not specified, but suppressed growth | [1] | |
| MCF-7 | Human Breast Adenocarcinoma | Not specified, but suppressed growth | [1] | |
| HeLa | Human Cervical Adenocarcinoma | Not specified, but suppressed growth | [1] | |
| HUVEC | Human Umbilical Vein Endothelial Cells | Not specified, but suppressed growth | [2] | |
| Erythromycin | Chang Liver Cells | Human Liver (non-malignant) | >1000 µM (MTT, 48h) | |
| T84 | Human Intestinal Epithelium | > 300 µg/mL (~408 µM) (LDH, 48h) | ||
| HT-29 | Human Colon Carcinoma | Dose-dependent suppression | [3] | |
| SH-SY5Y | Human Neuroblastoma | Concentration- and time-dependent inhibition | [4] | |
| Jurkat | Human T-cell Leukemia | Low cytotoxicity at 10 µM and 40 µM | ||
| HL-60 | Human Promyelocytic Leukemia | Low cytotoxicity at 10 µM and 40 µM |
Note: While specific IC50 values for the this compound A1 analog across all listed cancer cell lines are not yet publicly available in a tabulated format, the source study confirms its growth-suppressive activity.[1] Further research is needed to quantify these values for a direct comparison.
Experimental Protocols
Cytotoxicity Assays
The cytotoxic effects of both this compound A1 analog and erythromycin were primarily determined using the MTT and LDH assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound A1 analog or erythromycin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
2. LDH (Lactate Dehydrogenase) Assay:
This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, which is a measure of cytotoxicity.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.
-
Supernatant Collection: After treatment, the cell culture supernatant is carefully collected.
-
LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which leads to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The amount of LDH released is proportional to the absorbance, and the percentage of cytotoxicity is calculated by comparing the LDH activity in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells) controls.
Signaling Pathways and Mechanisms of Action
This compound A1 Analog (23-demethyl 8,13-deoxythis compound)
The anticancer activity of the this compound A1 analog is attributed to its ability to induce cell cycle arrest, apoptosis, and autophagy. This is achieved through the downregulation of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival.
Figure 1. this compound A1 Analog's inhibitory action on the PI3K/AKT/mTOR pathway.
Erythromycin
Erythromycin's cytotoxic effects appear to be cell-type specific and can involve the induction of apoptosis and cell cycle arrest. In some cancer cells, it has been shown to down-regulate the expression of oncogenes like c-Myc and up-regulate tumor suppressor proteins such as p21.[4]
Figure 2. Proposed mechanism of erythromycin's anticancer effects.
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound A1 and erythromycin is outlined below.
Figure 3. Standard workflow for in vitro cytotoxicity testing.
Conclusion
The available data suggests that a novel analog of this compound A1 exhibits promising and broad-spectrum anticancer activity across a variety of human cancer cell lines. In contrast, erythromycin's cytotoxic effects are more variable and appear to be cell-type dependent, with generally higher IC50 values, indicating lower potency compared to dedicated anticancer agents. The distinct mechanisms of action, with the this compound A1 analog targeting the fundamental PI3K/AKT/mTOR pathway, suggest its potential for further development as a cancer therapeutic. Erythromycin's role in oncology is less clear, though its immunomodulatory and other off-target effects may warrant further investigation in combination therapies. This guide highlights the importance of comparative cytotoxicity studies in evaluating the therapeutic potential and safety of novel and repurposed compounds.
References
A Comparative Guide to the Structure-Activity Relationship of Nargenicin Analogs
For Researchers, Scientists, and Drug Development Professionals
Nargenicin A1, a macrolide antibiotic produced by Nocardia species, has garnered significant interest for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mode of action, the inhibition of the DnaE subunit of DNA polymerase III, presents a promising avenue for the development of new antibacterial agents.[3][4] Furthermore, recent research has unveiled a fascinating divergence in the biological activity of this compound analogs, with specific structural modifications shifting the therapeutic potential from antibacterial to anticancer and anti-angiogenic applications.[2] This guide provides a comprehensive comparison of this compound analogs, summarizing their structure-activity relationships (SAR), presenting key experimental data, and detailing the methodologies used for their evaluation.
From Antibacterial to Anticancer: A Tale of Two Activities
The core structure of this compound A1, a complex macrolide with a distinctive ether bridge, has been the subject of various modifications, leading to a range of biological activities. While this compound A1 itself demonstrates potent antibacterial effects, a novel analog, 23-demethyl 8,13-deoxythis compound (also known as compound 9), has emerged as a promising anticancer and anti-angiogenic agent.[2] This remarkable switch in activity underscores the critical role of specific structural features in determining the therapeutic profile of these compounds.
Antibacterial Activity of this compound A1
This compound A1 exhibits a narrow but potent spectrum of activity against Gram-positive bacteria. The primary mechanism of its antibacterial action is the inhibition of DNA replication via binding to the DnaE subunit of DNA polymerase III.[3][4] The following table summarizes the minimum inhibitory concentration (MIC) values of this compound A1 against various clinically relevant bacterial strains.
Table 1: Antibacterial Activity of this compound A1
| Bacterial Strain | MIC (μg/mL) |
| Staphylococcus aureus | 3.97[5] |
| Methicillin-Sensitive S. aureus (MSSA) | 0.06[5] |
| Methicillin-Resistant S. aureus (MRSA) | 0.12[5] |
| Vancomycin-Resistant S. aureus (VRSA) | 25[5] |
| Enterococcus faecalis | 14.45[5] |
| Enterococcus faecium | 53.13[5] |
| Streptococcus spp. | 0.017[5] |
Anticancer and Anti-angiogenic Activity of 23-demethyl 8,13-deoxythis compound (Compound 9)
The structural modifications in compound 9, specifically the removal of a methyl group at position 23 and the deoxygenation at positions 8 and 13, lead to a dramatic shift from antibacterial to potent anticancer and anti-angiogenic activities.[2] Compound 9 has been shown to induce G2/M cell cycle arrest, apoptosis, and autophagy in cancer cells.[2] Its anticancer effects are mediated through the inhibition of cyclophilin A (CypA), a protein implicated in cancer progression.[6] Furthermore, its anti-angiogenic properties are attributed to the downregulation of key signaling pathways involved in new blood vessel formation.[1][7] The table below presents the half-maximal inhibitory concentration (IC50) values of compound 9 against various cancer cell lines.
Table 2: Anticancer and Anti-angiogenic Activity of 23-demethyl 8,13-deoxythis compound (Compound 9)
| Cell Line | Cell Type | Activity | IC50 (µM) |
| AGS | Human gastric adenocarcinoma | Anticancer | Not explicitly stated, but potent antitumor activity reported.[2] |
| HUVEC | Human umbilical vein endothelial cells | Anti-angiogenic | Not explicitly stated, but effectively inhibits proliferation and tube formation.[1][7] |
Signaling Pathways Modulated by this compound and its Analogs
The diverse biological activities of this compound analogs can be attributed to their modulation of distinct cellular signaling pathways.
This compound A1 and the NF-κB Pathway
This compound A1 has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It prevents the degradation of IκB-α, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent expression of pro-inflammatory genes.
This compound A1's inhibition of the NF-κB signaling pathway.
23-demethyl 8,13-deoxythis compound and Cancer-Related Pathways
The anticancer and anti-angiogenic effects of compound 9 are a result of its interaction with multiple signaling pathways crucial for cancer cell survival and proliferation.
PI3K/Akt/mTOR Pathway: Compound 9 has been shown to downregulate the PI3K/Akt/mTOR pathway, a key regulator of cell growth, proliferation, and survival.[7][8]
Inhibition of the PI3K/Akt/mTOR pathway by Compound 9.
VEGF/VEGFR2 and HIF-1α Pathway: Compound 9 exerts its anti-angiogenic effects by targeting both the VEGF/VEGFR2 signaling in endothelial cells and the HIF-1α/VEGF pathway in tumor cells.[1][7]
Dual inhibition of VEGF/HIF-1α pathways by Compound 9.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound analogs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antibacterial agent is the lowest concentration that prevents visible growth of a bacterium.
Workflow:
Workflow for MIC determination.
Protocol:
-
Preparation of this compound Analog Dilutions: A two-fold serial dilution of the this compound analog is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells containing the serially diluted compound are inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the this compound analog at which there is no visible growth (turbidity) of the bacteria.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells or endothelial cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analog for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
DnaE Inhibition Assay
This enzymatic assay measures the ability of this compound analogs to inhibit the DNA polymerase activity of DnaE.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a DNA template-primer, deoxynucleotide triphosphates (dNTPs, including a labeled dNTP for detection), and the purified DnaE enzyme in a suitable buffer.
-
Inhibitor Addition: Various concentrations of the this compound analog are added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at the optimal temperature for the enzyme's activity.
-
Measurement of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. This can be done using methods such as scintillation counting for radioactive labels or fluorescence detection for fluorescently labeled dNTPs.
-
IC50 Determination: The IC50 value is calculated as the concentration of the this compound analog that causes a 50% inhibition of DnaE polymerase activity.
Cyclophilin A (CypA) Inhibition Assay
This assay determines the ability of this compound analogs to inhibit the enzymatic activity of CypA or to compete with a known ligand for binding.
Protocol (Protease-coupled assay):
-
Reaction Components: The assay mixture contains purified recombinant human CypA, a chromogenic peptide substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide), and chymotrypsin in a suitable buffer.
-
Inhibitor Incubation: CypA is pre-incubated with various concentrations of the this compound analog.
-
Reaction Initiation: The reaction is initiated by the addition of the peptide substrate and chymotrypsin. CypA catalyzes the cis-trans isomerization of the proline residue in the peptide, and the trans-isomer is then cleaved by chymotrypsin, releasing p-nitroaniline.
-
Absorbance Measurement: The rate of p-nitroaniline release is monitored by measuring the increase in absorbance at 405 nm over time.
-
IC50 Determination: The IC50 value is calculated as the concentration of the this compound analog that results in a 50% inhibition of CypA's enzymatic activity.
Conclusion
The study of this compound and its analogs provides a compelling example of how subtle structural modifications can lead to profound changes in biological activity. While this compound A1 remains a promising lead for the development of novel antibiotics targeting DNA replication, the discovery of the potent anticancer and anti-angiogenic properties of 23-demethyl 8,13-deoxythis compound opens up new avenues for cancer therapy. The detailed understanding of the structure-activity relationships and the underlying mechanisms of action of these compounds, as outlined in this guide, is crucial for the rational design and development of next-generation therapeutics. Further exploration of the chemical space around the this compound scaffold holds the potential to yield even more potent and selective drug candidates for a range of diseases.
References
- 1. Novel this compound A1 Analog Inhibits Angiogenesis by Downregulating the Endothelial VEGF/VEGFR2 Signaling and Tumoral HIF-1α/VEGF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jcdr.net [jcdr.net]
- 6. Identification of Cyclophilin A as a Potential Anticancer Target of Novel this compound A1 Analog in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Nargenicin A1 Versus Other Macrolide Antibiotics: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Nargenicin A1, a macrolide antibiotic produced by Nocardia species, has emerged as a promising candidate, particularly against Gram-positive bacteria.[1][2][3][4][5] This guide provides a comparative analysis of this compound A1 against established macrolide antibiotics such as erythromycin, clarithromycin, and azithromycin, focusing on their antibacterial efficacy, mechanism of action, and cytotoxicity.
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of this compound A1 and other macrolides is summarized in the table below. MIC values represent the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism.
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Staphylococcus aureus (VRSA) | Enterococcus faecalis | Streptococcus pneumoniae |
| This compound A1 | 0.06 µg/mL[6] | 0.12 µg/mL[6] | 25 µg/mL[6] | 14.45 µg/mL[6] | 0.017 µg/mL[6] |
| Erythromycin | Susceptibility varies | High resistance reported | High resistance reported | High intrinsic resistance[7] | Resistance rates up to 50%[8] |
| Clarithromycin | Generally active | Activity varies | Activity varies | Generally resistant | MIC ≤ 0.125 µg/mL (susceptible strains)[9] |
| Azithromycin | MIC: 0.25-1.0 µg/mL (QC strain)[10] | Activity varies | Activity varies | Intrinsically resistant[7] | MIC: 0.25-0.5 µg/mL (susceptible strains)[9] |
Note: MIC values can vary significantly based on the specific strain and the testing methodology used. The data presented is a compilation from various studies and should be interpreted as a general comparison.
Mechanism of Action: A Tale of Two Targets
A key differentiator for this compound A1 is its unique mechanism of action compared to traditional macrolides.
This compound A1: This antibiotic inhibits bacterial DNA replication by targeting the alpha subunit of DNA polymerase III (DnaE).[11][12][13] This novel target circumvents common resistance mechanisms that affect macrolides targeting the ribosome.
Erythromycin, Clarithromycin, Azithromycin: These conventional macrolides act by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit at or near the peptidyltransferase center, leading to the dissociation of peptidyl-tRNA from the ribosome.[1][11][12][14][15]
Comparative Mechanism of Action.
Beyond Antibacterial Activity: Anti-inflammatory Effects
This compound A1 has demonstrated potent anti-inflammatory and antioxidant properties, which are not typically associated with conventional macrolides. It exerts these effects by inhibiting the NF-κB signaling pathway.[13][14][16]
The NF-κB pathway is a crucial regulator of the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a cascade of events leads to the activation and nuclear translocation of the NF-κB transcription factor, resulting in the expression of pro-inflammatory genes. This compound A1 has been shown to block the degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the activation of this pathway.[16]
References
- 1. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of Tailoring Steps of this compound A1 Biosynthesis Reveals a Novel Analogue with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcdr.net [jcdr.net]
- 7. droracle.ai [droracle.ai]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of bactericidal activity after multidose administration of clarithromycin, azithromycin, and ceruroxime axetil against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How Macrolide Antibiotics Work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 14. pnas.org [pnas.org]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Nargenicin Derivatives as Potential Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer efficacy of Nargenicin derivatives, focusing on the promising analog 23-demethyl 8,13-deoxythis compound . The content is based on available preclinical data and is intended to inform further research and development in oncology.
Introduction
This compound A1 is a macrolide antibiotic with established antibacterial properties. While this compound A1 itself has demonstrated limited direct anticancer activity, recent research has unveiled potent antitumor effects in its derivatives.[1] This guide focuses on a particularly promising analog, 23-demethyl 8,13-deoxythis compound, and compares its activity to the parent compound, highlighting its potential as a lead for novel cancer therapeutics.
Comparative Efficacy of this compound Derivatives
Emerging evidence suggests that specific structural modifications to the this compound scaffold can unlock significant anticancer potential. The most well-characterized of these is 23-demethyl 8,13-deoxythis compound, which has shown potent activity against cancer cells, a feature not prominently observed in the parent molecule, this compound A1.[2]
Quantitative Data Summary
The following table summarizes the available cytotoxic data for this compound A1 and its derivative, 23-demethyl 8,13-deoxythis compound. It is important to note that comprehensive IC50 values for a wide range of cancer cell lines for these compounds are not yet publicly available. The data below is compiled from initial studies.
| Compound | Cell Line | Assay Type | IC50 Value | Observations |
| This compound A1 | RAW 264.7 (Macrophage) | Cytotoxicity Assay | > 10 µM | Not cytotoxic at concentrations below 10 µM.[1] Limited direct anticancer evidence. |
| 23-demethyl 8,13-deoxythis compound | Human Gastric Adenocarcinoma (AGS) | Not Specified | Potent Activity | Demonstrates significant anti-cancer and anti-angiogenic activities.[2] |
| 23-demethyl 8,13-deoxythis compound | Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | Graphically Determined | Exhibits cytotoxic effects, supporting anti-angiogenic potential.[2] |
Note: The lack of extensive IC50 data for 23-demethyl 8,13-deoxythis compound across a panel of cancer cell lines is a current limitation in the field. Further studies are required to establish a comprehensive efficacy profile.
Mechanism of Action
The anticancer effects of 23-demethyl 8,13-deoxythis compound are attributed to its ability to induce cell cycle arrest, apoptosis, and autophagy.[1] Mechanistic studies have indicated that this derivative modulates key signaling pathways involved in cancer cell proliferation and survival.
Signaling Pathways
Two critical signaling pathways have been identified as targets of 23-demethyl 8,13-deoxythis compound:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its downregulation by the this compound derivative is a key mechanism of its anticancer activity.
-
MAPK Signaling Pathway: Specifically, the derivative has been shown to bind to Cyclophilin A (CypA) and downregulate the CD147-mediated MAPK signaling pathway, including JNK and ERK1/2.[2]
Below are diagrams illustrating the targeted signaling pathways.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by the this compound derivative.
Caption: CD147-mediated MAPK signaling pathway and inhibition by the this compound derivative.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives' anticancer activity.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The media is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment: Cells are treated with the this compound derivative at a concentration around its IC50 value for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
Detailed Steps:
-
Cell Treatment and Harvesting: Cells are treated with the this compound derivative, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A and then stained with Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins involved in the targeted signaling pathways (e.g., PI3K, AKT, mTOR).
Detailed Steps:
-
Protein Extraction: Cells are treated with the this compound derivative, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-AKT, anti-AKT, anti-mTOR).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.
Conclusion and Future Directions
The this compound derivative, 23-demethyl 8,13-deoxythis compound, has emerged as a promising anticancer agent with a distinct mechanism of action compared to its parent compound, this compound A1. Its ability to induce apoptosis and cell cycle arrest through the inhibition of the PI3K/AKT/mTOR and MAPK signaling pathways warrants further investigation.
Future research should focus on:
-
Comprehensive Efficacy Screening: Determining the IC50 values of 23-demethyl 8,13-deoxythis compound and other novel derivatives against a broad panel of cancer cell lines.
-
In Vivo Studies: Evaluating the antitumor efficacy and safety of promising derivatives in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider range of this compound derivatives to optimize anticancer potency and selectivity.
-
Target Deconvolution: Further elucidating the direct molecular targets of these compounds to refine the understanding of their mechanism of action.
This guide provides a foundational overview for researchers interested in the therapeutic potential of this compound derivatives. The presented data and protocols should serve as a valuable resource for advancing the development of this novel class of anticancer compounds.
References
Validating the anti-inflammatory effects of Nargenicin via NF-κB pathway analysis
A Comparative Analysis of Nargenicin's Efficacy in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory process, making it a key target for therapeutic intervention. This compound, a macrolide antibiotic, has emerged as a promising anti-inflammatory agent by specifically targeting this pathway. This guide provides an objective comparison of this compound's anti-inflammatory effects with established drugs, supported by experimental data, and details the methodologies for its validation.
Comparative Efficacy of Anti-Inflammatory Agents
The anti-inflammatory potential of this compound A1 has been evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for studying inflammation. The following table summarizes the quantitative data on the inhibition of key inflammatory mediators by this compound A1, alongside comparative data for the well-established anti-inflammatory drugs, Dexamethasone and Indomethacin. It is important to note that the data for the comparator drugs have been compiled from various studies, and experimental conditions may not be identical to those used for this compound A1.
| Compound | Target Mediator | Cell Line | LPS Concentration | This compound A1 | Dexamethasone | Indomethacin |
| This compound A1 | Nitric Oxide (NO) | RAW 264.7 | 100 ng/mL | Significant reduction in a dose-dependent manner (1-10 µM)[1][2][3][4] | - | IC50: ~1.35 µM[5] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | 100 ng/mL | Significant reduction in a dose-dependent manner (1-10 µM)[1][2][3][4] | - | Significant reduction[6][7] | |
| TNF-α | RAW 264.7 | 100 ng/mL | Significant reduction in a dose-dependent manner (1-10 µM)[1][2][3][4] | Significant reduction at 1 µM[8][9] | Variable effects reported[5][10][11] | |
| IL-1β | RAW 264.7 | 100 ng/mL | Significant reduction in a dose-dependent manner (1-10 µM)[1][2][3][4] | - | Significant reduction[5] | |
| IL-6 | RAW 264.7 | 100 ng/mL | Significant reduction in a dose-dependent manner (1-10 µM)[1][2][3][4] | Significant reduction at 6 µM[12][13] | Significant reduction[5][7][11] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound A1 exerts its anti-inflammatory effects by modulating the canonical NF-κB signaling pathway. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Experimental evidence indicates that this compound A1 inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[1][2][3][4]
Caption: this compound's mechanism of action on the NF-κB pathway.
Experimental Validation Workflow
Validating the anti-inflammatory effects of this compound A1 involves a series of in vitro experiments designed to quantify its impact on inflammatory mediators and elucidate its mechanism of action. The following diagram outlines a typical experimental workflow.
References
- 1. This compound A1 attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excli.de [excli.de]
- 3. researchgate.net [researchgate.net]
- 4. This compound A1 attenuates lipopolysaccharide-induced inflammatory and oxidative response by blocking the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Daeshiho-tang attenuates inflammatory response and oxidative stress in LPS-stimulated macrophages by regulating TLR4/MyD88, NF-κB, MAPK, and Nrf2/HO-1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
Nargenicin Exhibits No Cross-Resistance with Other DNA Replication Inhibitors
A comprehensive analysis of available data indicates that Nargenicin, a natural product antibiotic, does not exhibit cross-resistance with other major classes of DNA replication inhibitors, including fluoroquinolones. This lack of cross-resistance is attributed to its unique mechanism of action, targeting a different component of the DNA replication machinery.
This compound selectively inhibits DNA replication by binding to DnaE, a subunit of the DNA polymerase III holoenzyme. This target is distinct from that of other DNA replication inhibitors. For instance, fluoroquinolones target DNA gyrase and topoisomerase IV, while rifampicin inhibits RNA polymerase, which is involved in the initiation of DNA replication. This fundamental difference in the molecular target suggests that resistance mechanisms developed against these other inhibitors would not confer resistance to this compound.
Comparative Analysis of this compound Activity
Experimental data supports the absence of cross-resistance. A key study demonstrated that this compound displays comparable activity against a variety of drug-sensitive and drug-resistant clinical isolates of Mycobacterium tuberculosis[1][2][3]. While specific MIC values against fluoroquinolone- or rifampicin-resistant M. tuberculosis were not detailed in the available literature, the consistent activity across a panel of resistant strains strongly suggests that the resistance mechanisms present in these strains do not impact the efficacy of this compound.
In Staphylococcus aureus, a common Gram-positive pathogen, this compound has shown potent activity. Although direct comparative studies with isogenic fluoroquinolone-resistant and -susceptible strains are not available in the reviewed literature, the mean Minimum Inhibitory Concentration (MIC) of this compound-A1 against Methicillin-Resistant S. aureus (MRSA) and Vancomycin-Resistant S. aureus (VRSA) has been reported.
Quantitative Data Summary
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial strains.
| Bacterial Species | Strain Type | Resistance Profile | This compound MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | H37Rv | Drug-Sensitive | ~5.3 (12.5 µM) | [2][3] |
| Mycobacterium tuberculosis | Clinical Isolates | Drug-Resistant (various) | Comparable to sensitive strains | [1][2][3] |
| Staphylococcus aureus | MSSA | Methicillin-Sensitive | 0.06 | [4] |
| Staphylococcus aureus | MRSA | Methicillin-Resistant | 0.12 | [4] |
| Staphylococcus aureus | VRSA | Vancomycin-Resistant | 25 | [4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent and was used to generate the data presented above. The protocol is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Macromolecular Synthesis Assay
This assay is used to determine the specific cellular pathway targeted by an antimicrobial agent. It measures the incorporation of radiolabeled precursors into major macromolecules like DNA, RNA, protein, and cell wall.
-
Bacterial Culture: A mid-logarithmic phase bacterial culture is prepared.
-
Radiolabeled Precursor Addition: Specific radiolabeled precursors are added to aliquots of the culture. For example, [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, [³H]leucine for protein synthesis, and [¹⁴C]N-acetylglucosamine for peptidoglycan synthesis.
-
Addition of this compound: this compound is added to the experimental tubes at various concentrations (e.g., 1x, 5x, and 10x MIC). Control tubes with known inhibitors of each pathway (e.g., ciprofloxacin for DNA synthesis) and a no-drug control are also included.
-
Incubation: The cultures are incubated for a defined period to allow for precursor incorporation.
-
Precipitation and Measurement: The reactions are stopped, and the macromolecules are precipitated using trichloroacetic acid (TCA). The precipitate is collected on filters, and the incorporated radioactivity is measured using a scintillation counter.
-
Analysis: The percentage of inhibition of each macromolecular synthesis pathway is calculated by comparing the radioactivity in the this compound-treated samples to the no-drug control.
Visualizing the Experimental Workflow and this compound's Mechanism
The following diagrams illustrate the experimental workflow for cross-resistance testing and the distinct mechanism of action of this compound compared to other DNA replication inhibitors.
Figure 1. Experimental workflow for determining cross-resistance.
Figure 2. Distinct targets of this compound and other replication inhibitors.
References
A Comparative Genomic Guide to Nargenicin-Producing Nocardia Strains
For Researchers, Scientists, and Drug Development Professionals
Nargenicin, a potent macrolide antibiotic, has garnered significant interest for its activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This guide provides a comparative genomic overview of several Nocardia strains known to produce this valuable secondary metabolite. By examining their genomic features and the organization of the this compound biosynthetic gene cluster (BGC), we can gain insights into the production potential and evolutionary relationships of these important microorganisms.
Genomic Feature Comparison
The following table summarizes key genomic features of this compound-producing Nocardia strains, offering a quantitative basis for comparison. These strains, including Nocardia tsunamiensis IFM 10818, Nocardia sp. CS682, Nocardia arthritidis AUSMDU00012717, Nocardia transvalensis BJ06-0148, and Nocardia otitidiscaviarum NEB252, have all been identified as possessing the this compound BGC.[2]
| Feature | N. tsunamiensis IFM 10818 | Nocardia sp. CS682 | N. arthritidis AUSMDU00012717 | N. transvalensis | N. otitidiscaviarum |
| Genome Size (bp) | 8,413,449 (Chromosome) | 8,919,230 | ~9,000,000 | Variable | ~7,520,000 |
| GC Content (%) | 68.4 (Chromosome) | 63.3 | Not specified | Variable | 69.0 |
| Number of Coding Sequences (CDSs) | 8,078 (Total) | 7,856 | 9,002 | Not specified | 6,892 |
| This compound BGC Size (kb) | ~85 | Not specified | ~85 | Not specified | Not specified |
| Number of ORFs in BGC | Not specified | 26 (in related N. argentinensis) | Not specified | 23 (retained) | 23 (retained) |
This compound Biosynthetic Gene Cluster (BGC)
The this compound BGC is responsible for the synthesis of the macrolide antibiotic.[3] Comparative analyses have revealed a conserved core structure of this gene cluster across different Nocardia species.[2] The cluster in N. argentinensis ATCC 31306, a reference for the this compound BGC, contains 26 genes, including four core genes responsible for the polyketide backbone synthesis. Strains like N. otitidiscaviarum NEB252 and N. transvalensis BJ06-0148 have been found to retain 23 of these 26 genes, including all core genes, suggesting their capability to produce similar compounds.[4]
Experimental Protocols
A summary of the key experimental methodologies employed in the genomic analysis of these Nocardia strains is provided below.
Whole-Genome Sequencing and Assembly
High-quality genomic DNA is extracted from cultured Nocardia strains. For comprehensive genome assembly, a hybrid approach combining long-read and short-read sequencing technologies is often employed.
-
Long-Read Sequencing: Pacific Biosciences (PacBio) SMRTbell libraries are constructed and sequenced on a platform like the PacBio RS or Sequel system. This provides long contiguous reads essential for resolving repetitive regions and achieving complete genome assembly.[3]
-
Short-Read Sequencing: Illumina sequencing platforms are used to generate a large volume of highly accurate short reads. These reads are used to correct errors in the long-read assembly, resulting in a highly accurate final genome sequence.
-
Assembly: The raw sequencing reads are assembled de novo using algorithms such as the Hierarchical Genome Assembly Process (HGAP) for PacBio data, followed by polishing with short reads to ensure high fidelity.[3]
Antibacterial Activity Screening (Co-culture Assay)
To assess the production of antibacterial compounds like this compound, a co-culture assay is performed.
-
Nocardia strains are cultured on a suitable agar medium.
-
An indicator organism, such as Staphylococcus aureus, is then overlaid or streaked near the Nocardia colony.
-
The plates are incubated, and the presence of a zone of inhibition around the Nocardia colony indicates the production of antibacterial compounds.[2][3]
Phylogenetic Analysis
The evolutionary relationships between different Nocardia strains are determined through phylogenetic analysis.
-
Multilocus Sequence Analysis (MLSA): This method involves sequencing several housekeeping genes (e.g., gyrB, 16S rRNA, secA1, hsp65, and rpoB). The sequences of these genes are concatenated and aligned to construct a phylogenetic tree, which provides a robust estimation of the species relationships.
-
Whole-Genome Phylogeny: With the availability of complete genome sequences, phylogenetic trees can be constructed based on the comparison of whole-genome sequences or a set of conserved core genes, offering the highest resolution of their evolutionary history.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Generalized biosynthetic pathway of this compound.
Caption: Workflow for comparative genomics of Nocardia strains.
Caption: Phylogenetic relationship of this compound-producing Nocardia.
References
- 1. Complete Genome Sequence of Nocardia sp. Strain CS682, a Producer of Antibacterial Compound this compound A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEGG GENOME: Nocardia arthritidis [kegg.jp]
- 3. Complete Genome Sequence of Nocardia sp. Strain CS682, a Producer of Antibacterial Compound this compound A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Nargenicin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of Nargenicin, a macrolide antibiotic.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), its antibiotic properties necessitate careful handling and disposal to prevent the potential development of antimicrobial resistance in the environment. Adherence to proper disposal protocols is a critical aspect of laboratory safety and environmental stewardship.
Key Safety and Handling Information
Based on the Safety Data Sheet (SDS), the following table summarizes the key safety information for this compound.
| Property | Information |
| GHS Classification | Not classified as a hazardous substance |
| Signal Word | None |
| Hazard Statements | None |
| Personal Protective Equipment (PPE) | Standard laboratory PPE is recommended: safety glasses, gloves, and a lab coat. |
| First Aid Measures | - Inhalation: Move to fresh air. - Skin Contact: Wash with soap and water. - Eye Contact: Rinse with water. - Ingestion: Rinse mouth with water. |
Experimental Protocols for Disposal
The proper disposal of this compound depends on its concentration and form (e.g., pure compound, stock solution, or used in media). The following protocols provide a general framework; however, it is crucial to always consult and adhere to your institution's specific waste management policies and local regulations.
Protocol 1: Disposal of Solid this compound and High-Concentration Stock Solutions
High-concentration solutions and solid forms of this compound should be treated as chemical waste.[1]
Methodology:
-
Segregation: Collect solid this compound waste and concentrated stock solutions in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container with "this compound Waste" and any other information required by your institution (e.g., concentration, date).
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's hazardous waste management service.
-
Disposal: The waste will be collected by a licensed chemical waste disposal company for appropriate treatment, typically incineration.
Protocol 2: Disposal of Dilute this compound Solutions (e.g., Used Cell Culture Media)
The disposal of dilute solutions requires an assessment of the antibiotic's stability and institutional guidelines.
Methodology:
-
Deactivation (if applicable and approved): The heat stability of this compound is a key factor. Some antibiotics can be deactivated by autoclaving.[1] However, without specific data on this compound's heat stability, a conservative approach is recommended. Consult your institution's EHS office to determine if autoclaving is an approved method for deactivating this compound in liquid waste.
-
Collection as Chemical Waste: If autoclaving is not recommended or if the deactivation efficacy is unknown, collect the dilute this compound waste in a designated container for chemical waste.[2]
-
Labeling and Storage: Label the container appropriately (e.g., "Aqueous Waste with this compound") and store it in a designated satellite accumulation area.
-
Disposal: Arrange for collection by your institution's hazardous waste management service.
Important Note: Never dispose of this compound solutions, regardless of concentration, down the drain unless explicitly permitted by your institution's EHS office and local wastewater regulations.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling Guidance for Nargenicin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal of Nargenicin, a macrolide antibiotic. While this compound is not classified as hazardous under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The Safety Data Sheet (SDS) for this compound does not specify particular personal protective equipment. However, based on general laboratory safety standards for handling bioactive chemical compounds, the following PPE is recommended to create a barrier against potential exposure.
Summary of Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or aerosolized particles. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure the integrity of the research.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
Experimental Protocols
1. Donning Personal Protective Equipment:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear safety glasses with side shields or goggles.
-
Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
2. Handling and Weighing:
-
Conduct all manipulations of solid this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Use a spatula or other appropriate tools to handle the solid material.
-
If preparing solutions, add the solvent to the solid to minimize dust formation.
3. Doffing Personal Protective Equipment:
-
Remove gloves first by peeling them off from the cuff, turning them inside out.
-
Remove the laboratory coat, folding the contaminated side inward.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure to others.
-
Waste this compound: Dispose of unused or waste this compound in accordance with all applicable federal, state, and local environmental regulations. It should be treated as chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed waste container. This container should be clearly labeled as chemical waste and disposed of according to institutional protocols.
-
Empty Containers: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on the material.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
